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  • Product: 2-Methoxy-5-(2-nitroethyl)phenol
  • CAS: 322474-09-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Evaluation of 2-Methoxy-5-(2-nitroethyl)phenol Structural Analogs and Derivatives

Foreword: Unlocking the Therapeutic Potential of a Novel Scaffold In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacophoric features is paramount. Phenolic co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that offer unique pharmacophoric features is paramount. Phenolic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] Simultaneously, organic nitro compounds have a rich history in medicinal chemistry, with many exhibiting potent bioactivities.[4] This guide focuses on the promising, yet underexplored, chemical entity, 2-Methoxy-5-(2-nitroethyl)phenol . This molecule represents a compelling starting point for a new generation of therapeutics by uniquely combining the structural motifs of a guaiacol (2-methoxyphenol) core and a nitroethyl side chain.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a strategic roadmap for the synthesis, derivatization, and biological evaluation of this compound and its analogs. We will delve into the causal reasoning behind experimental design, offering field-proven insights to empower your research endeavors. Our objective is to present a self-validating system of protocols and a logical framework for unlocking the full therapeutic potential of this intriguing molecular architecture.

The Lead Compound: 2-Methoxy-5-(2-nitroethyl)phenol

The journey into a new class of potential therapeutics begins with a thorough understanding of the lead compound. Here, we dissect the synthesis and physicochemical properties of 2-Methoxy-5-(2-nitroethyl)phenol, laying the groundwork for the subsequent exploration of its derivatives.

Retrosynthetic Analysis and Proposed Synthesis

A logical and efficient synthesis of 2-Methoxy-5-(2-nitroethyl)phenol can be envisioned through a two-step process starting from the readily available precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin). The key transformation is the formation of the C-C bond to introduce the nitroethyl side chain, which can be achieved via the classical Henry (nitroaldol) reaction .[5][6]

The proposed synthetic pathway is as follows:

  • Nitration of Vanillin: The starting material, vanillin, is first nitrated to introduce the nitro group at the 5-position of the aromatic ring, yielding 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

  • Henry Reaction: The resulting nitrobenzaldehyde derivative is then subjected to a Henry reaction with nitromethane in the presence of a suitable base to afford the target compound, 2-Methoxy-5-(2-nitroethyl)phenol.

Experimental Protocol: Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol

Part A: Synthesis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxy-3-methoxybenzaldehyde (vanillin) in a suitable solvent such as glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of fuming nitric acid and sulfuric acid) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Part B: Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol (Henry Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and nitromethane in a suitable solvent (e.g., methanol or ethanol).

  • Base Addition: Add a catalytic amount of a base (e.g., sodium hydroxide, potassium carbonate, or an organic base like triethylamine) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.[7]

  • Work-up: After completion, acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-Methoxy-5-(2-nitroethyl)phenol.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of the lead compound is presented below. These parameters are crucial for understanding its potential ADME (Absorption, Distribution, Metabolism, and Excretion) properties and for guiding the design of analogs.

PropertyPredicted Value
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
LogP1.5 - 2.0
pKa (phenolic OH)~9-10
H-bond Donors1
H-bond Acceptors4

Rationale for the Design of Structural Analogs and Derivatives

The true power of a lead compound lies in its potential for optimization through medicinal chemistry. By systematically modifying the structure of 2-Methoxy-5-(2-nitroethyl)phenol, we can explore the structure-activity relationship (SAR) and fine-tune its biological properties. The following sections outline key areas for derivatization.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that can participate in hydrogen bonding and can be a site of metabolism.

  • Etherification: Conversion of the hydroxyl group to various ethers (e.g., methyl, ethyl, benzyl) can modulate lipophilicity and metabolic stability.

  • Esterification: Formation of esters can create prodrugs that may enhance bioavailability and be cleaved in vivo to release the active phenol.

Alterations to the Methoxy Group

The methoxy group influences the electronic properties of the aromatic ring and its orientation can impact receptor binding.

  • Demethylation: Removal of the methyl group to yield the corresponding catechol derivative can increase polarity and potential for metal chelation.

  • Homologation: Extension of the alkyl chain (e.g., ethoxy, propoxy) can probe the steric requirements of the binding pocket.

Modifications of the Nitroethyl Side Chain

The nitroethyl group is a critical pharmacophore that can be modified to alter the electronic and steric properties of the molecule.

  • Reduction of the Nitro Group: Reduction of the nitro group to an amino group would introduce a basic center and significantly alter the electronic properties and potential for hydrogen bonding.

  • Chain Length Variation: Synthesis of analogs with nitromethyl or nitropropyl side chains can explore the optimal chain length for biological activity.

  • Substitution on the Ethyl Chain: Introduction of substituents on the ethyl chain can probe for additional binding interactions.

A Tiered Approach to Biological Evaluation

A systematic and tiered approach to biological evaluation is essential for efficiently identifying the most promising compounds. The following workflow is proposed, starting with broad in vitro screening and progressing to more focused mechanistic studies.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies cluster_2 Tier 3: Lead Optimization A Synthesized Analogs B Antimicrobial Susceptibility Testing A->B Broad-spectrum bacteria & fungi C Cytotoxicity Assay (e.g., MTT) A->C Cancer & normal cell lines D Antioxidant Activity Assays (e.g., DPPH, ABTS) A->D F Determination of Minimum Inhibitory Concentration (MIC) B->F Active Compounds G Mechanism of Action Studies (e.g., Membrane Permeability) C->G Selective Hits E Anti-inflammatory Assays (e.g., COX Inhibition) D->E Potent Antioxidants H In Vivo Efficacy Studies E->H F->H G->H I ADME/Tox Profiling H->I G cluster_0 Phenolic Moiety cluster_1 Nitroalkene Moiety cluster_2 Cellular Outcomes A Antioxidant Effects E Reduced Oxidative Stress A->E B Modulation of Inflammatory Pathways F Decreased Inflammation B->F C Michael Addition with Thiols G Antimicrobial Activity C->G H Cytotoxicity C->H D Redox Cycling D->G D->H E->F

Caption: Potential mechanisms of action for 2-Methoxy-5-(2-nitroethyl)phenol derivatives.

Modulation of Inflammatory Signaling

Phenolic compounds are known to interfere with key inflammatory signaling cascades, including the NF-κB and MAPK pathways . [8][9][10][11]By inhibiting the activation of these pathways, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes like COX-2. [12][13]

Interaction with Microbial Targets

The antimicrobial activity of phenolic compounds can be attributed to their ability to disrupt microbial cell membranes, inhibit enzymes, and interfere with quorum sensing. [14]The nitro group in the target compounds may also contribute to antimicrobial effects through mechanisms such as redox cycling or covalent modification of essential biomolecules.

Conclusion and Future Directions

The 2-Methoxy-5-(2-nitroethyl)phenol scaffold represents a fertile ground for the discovery of new therapeutic agents. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of analogs and derivatives of this promising lead compound. The proposed tiered screening approach, coupled with detailed experimental protocols, offers a clear path for researchers to systematically explore the therapeutic potential of this chemical class.

Future work should focus on a thorough exploration of the SAR to identify key structural features that govern the observed biological activities. Promising candidates from the in vitro screens should be advanced to in vivo models to assess their efficacy and safety profiles. Ultimately, the insights gained from these studies could lead to the development of novel drugs for a range of diseases, from infectious and inflammatory conditions to cancer.

References

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Exploratory

"literature review on 2-Methoxy-5-(2-nitroethyl)phenol"

An In-depth Technical Guide to Methoxy-Nitroethyl-Phenol Derivatives for Drug Discovery A Senior Application Scientist's Guide to the Synthesis, Characterization, and Potential Biological Significance of Vanillin-Derived...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methoxy-Nitroethyl-Phenol Derivatives for Drug Discovery

A Senior Application Scientist's Guide to the Synthesis, Characterization, and Potential Biological Significance of Vanillin-Derived Nitro-Phenolic Compounds

Introduction: Navigating the Isomeric Landscape

This guide, therefore, focuses on the more extensively documented regioisomer, 2-Methoxy-4-(2-nitroethyl)phenol , and its immediate precursor, 2-Methoxy-4-(2-nitrovinyl)phenol . We will operate under the scientifically informed assumption that the core interest lies in this vanillin-derived scaffold. The insights and protocols detailed herein are directly applicable to the study of such compounds and provide a robust framework for any future investigation into the 5-substituted isomer.

As Senior Application Scientists, our goal is not merely to present data but to provide a validated roadmap for research and development. This document is structured to guide researchers from the foundational chemistry and synthesis of these compounds through to their potential applications in drug discovery, with a continuous emphasis on the principles of self-validating experimental design.

Part 1: Physicochemical Properties and Strategic Characterization

A thorough understanding of a compound's physicochemical properties is the bedrock of its development. These parameters dictate everything from reaction kinetics to bioavailability. While specific experimental data for 2-Methoxy-5-(2-nitroethyl)phenol is scarce, we can predict its properties and outline a definitive characterization strategy based on its more studied isomers.

Expert Insight: The "Why" Behind the Characterization Cascade

We do not simply run a battery of analytical tests. Instead, we employ a logical cascade designed for maximal information with minimal sample consumption. The process is self-validating: each step confirms the findings of the last. We start with less destructive, broader techniques (like MS for mass confirmation) and move to more structurally detailed methods (like 2D NMR for connectivity).

Table 1: Key Physicochemical and Spectroscopic Data of Related Isomers

Property2-Methoxy-4-(2-nitrovinyl)phenol2-Methoxy-5-nitrophenol
Molecular Formula C₉H₉NO₄C₇H₇NO₄
Molecular Weight 195.17 g/mol 169.13 g/mol [3]
Appearance Bright yellow solid[1]Yellow to light brown powder[4]
Melting Point Not consistently reported103-107 °C[4]
Boiling Point Not applicable110-112 °C @ 1 mmHg[5]
Key IR Peaks (cm⁻¹) ~3400 (O-H), ~1600 (C=C), ~1500 & ~1350 (NO₂)Not specified
¹H NMR (Predicted) δ 7.9-8.1 (d, =CH-NO₂), 7.5-7.7 (d, =CH-Ar), 6.8-7.2 (m, Ar-H), 5.0-6.0 (s, br, OH), ~3.9 (s, OCH₃)[6]Not specified
¹³C NMR See reference[7]See reference[7]
Mass Spec (m/z) 195 (M⁺)169 (M⁺)[7]

This data is compiled from predictive models and available literature for related compounds and serves as a benchmark for experimental validation.[1][3][4][5][6][7]

Part 2: Synthesis and Purification: A Self-Validating Workflow

The most logical and well-documented synthetic route to the 2-Methoxy-4-(2-nitroethyl)phenol scaffold begins with the Henry (nitroaldol) condensation of vanillin and a nitroalkane, followed by reduction.[1][8][9] This two-step process is efficient and utilizes readily available starting materials.

Workflow Diagram: Synthesis of 2-Methoxy-4-(2-nitroethyl)phenol

SynthesisWorkflow cluster_step1 Step 1: Henry Condensation cluster_step2 Step 2: Reduction Vanillin Vanillin Step1_Product 2-Methoxy-4-(2-nitro-1-propenyl)phenol (Nitrovinyl Intermediate) Vanillin->Step1_Product Nitroethane Nitroethane Nitroethane->Step1_Product Catalyst Base Catalyst (e.g., n-Butylamine) Catalyst->Step1_Product in MeOH Final_Product 2-Methoxy-4-(2-nitropropyl)phenol (Final Product) Step1_Product->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Product

Caption: Synthetic pathway from Vanillin to the target scaffold.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-4-(2-nitro-1-propenyl)phenol

This protocol describes the synthesis of the nitrovinyl intermediate, a crucial precursor.

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Nitroethane

  • Methanol (MeOH)

  • n-Butylamine (catalyst)

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 g of vanillin in approximately 15 mL of methanol with gentle swirling.

  • Addition of Reagents: To this solution, add 5.0 mL of nitroethane, followed by 0.50 g of n-butylamine.[1] The solution will rapidly change color from yellow to a deep red.

    • Expert Insight: n-Butylamine acts as a base to deprotonate nitroethane, forming the nucleophilic nitronate anion required for the Henry reaction.[1] The color change is a visual indicator of the reaction's progress.

  • Reaction: Cap the flask and allow the mixture to stand at ambient temperature for 1-2 hours. A solid red mass will form during this time.[1]

  • Work-up and Isolation: Break up the solid mass with a spatula and add 10 mL of methanol. Vacuum filter the solid using a Büchner funnel.

  • Protonation and Purification: Wash the collected red solid with approximately 100 mL of 0.1 M HCl. This acid wash is critical as it protonates the phenoxide and nitronate salts, causing the color to change to a bright yellow.[1]

  • Recrystallization (Self-Validation Step): Recrystallize the crude yellow product from hot methanol. This step is essential for purification. The formation of well-defined crystals is a strong indicator of purity.

  • Final Wash and Drying: Wash the crystals with cold 0.1 M HCl, followed by cold distilled water to remove any residual acid and salts. Air-dry the final product.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, TLC, IR, and NMR spectroscopy, comparing the results to the data in Table 1.

Protocol: Reduction to 2-Methoxy-4-(2-nitroethyl)phenol

The nitrovinyl compound can be selectively reduced to the corresponding nitroethyl compound using a mild reducing agent like sodium borohydride (NaBH₄).

Procedure Outline:

  • Suspend the synthesized 2-Methoxy-4-(2-nitro-1-propenyl)phenol in a suitable solvent (e.g., a mixture of methanol and THF).

  • Cool the mixture in an ice bath.

  • Add NaBH₄ portion-wise. The disappearance of the yellow color indicates the reduction of the double bond.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.

  • Purify the resulting oil or solid by column chromatography.

Part 3: Potential Biological Activities and Screening Strategies

While direct biological data on 2-Methoxy-5-(2-nitroethyl)phenol is limited, the structural motifs present in its isomers suggest several avenues for investigation. The combination of a methoxyphenol (a guaiacol derivative) and a nitro group is found in numerous biologically active molecules.[10][11]

Inferred Biological Potential:

  • Antimicrobial/Antiparasitic Activity: The nitro group is a well-known pharmacophore in antimicrobial drugs (e.g., metronidazole, nitrofurantoin).[11] It can be reduced within microbial cells to generate reactive nitrogen species that damage cellular components.

  • Anti-inflammatory Properties: Phenolic compounds, including vanillin and its derivatives, are recognized for their antioxidant and anti-inflammatory effects.[12] They can scavenge free radicals and potentially modulate inflammatory signaling pathways, such as those involving cyclooxygenase (COX) enzymes.[13]

  • Anticancer Activity: Many natural and synthetic phenolic compounds exhibit anticancer properties.[12] Vanillin itself has been reported to have such effects.[12]

Logical Relationship Diagram: From Structure to Potential Activity

BiologicalActivity cluster_motifs Key Structural Motifs cluster_activities Potential Biological Activities Structure 2-Methoxy-4/5-(2-nitroethyl)phenol Scaffold Phenol Phenolic -OH Structure->Phenol Methoxy Methoxy -OCH₃ Structure->Methoxy Nitro Nitro -NO₂ Structure->Nitro Antioxidant Antioxidant / Radical Scavenging Phenol->Antioxidant H-donor Anti_inflammatory Anti-inflammatory (e.g., COX inhibition) Phenol->Anti_inflammatory Antimicrobial Antimicrobial / Antiparasitic Nitro->Antimicrobial Redox cycling

Caption: Relationship between structural motifs and potential bioactivity.

Screening Protocol: A Self-Validating Antimicrobial Assay (Broth Microdilution)

This protocol provides a framework for assessing the antimicrobial activity of the synthesized compound.

Principle: The minimum inhibitory concentration (MIC) is determined by challenging a standardized inoculum of bacteria with serial dilutions of the test compound.

Materials:

  • Synthesized and purified test compound

  • DMSO (for stock solution)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Positive control antibiotic (e.g., ampicillin)

  • Resazurin solution (viability indicator)

Procedure:

  • Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Serially dilute this stock in MHB across the wells of a 96-well plate.

  • Inoculum: Prepare a bacterial suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Incubation: Add the standardized inoculum to each well. Incubate the plate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, add resazurin solution to each well. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.

Self-Validating System Controls:

  • Positive Control: A well with bacteria and a known antibiotic (ampicillin). This validates that the bacteria are susceptible to a standard antibiotic.

  • Negative Control (Growth Control): A well with bacteria and broth but no compound. This confirms the bacteria are viable and can grow under the assay conditions.

  • Sterility Control: A well with broth only. This ensures the media is not contaminated.

  • Solvent Control: A well with bacteria and the highest concentration of DMSO used. This ensures the solvent itself has no antimicrobial effect.

Expert Insight: A valid experiment requires the negative control to show growth and the positive and sterility controls to show no growth. The results for the test compound are only interpretable if these conditions are met.

Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of 2-Methoxy-4-(2-nitroethyl)phenol, a readily accessible analog of the requested 2-Methoxy-5-(2-nitroethyl)phenol. The protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The true potential of this molecular scaffold lies in its versatility. The nitro group can be further reduced to an amine, opening up a vast chemical space for derivatization through amide coupling or other reactions. The phenolic hydroxyl can be used as a handle for introducing other functionalities. Future research should focus on:

  • Definitive Synthesis: Developing a selective synthesis for the 5-substituted isomer to compare its properties directly with the 4-substituted compound.

  • Broad-Spectrum Bio-Screening: Testing the synthesized compounds against a wider range of bacterial and fungal strains, cancer cell lines, and in enzymatic assays for anti-inflammatory activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs to understand how modifications to the core structure impact biological activity.

By following the rigorous, logic-driven approach outlined in this guide, researchers and drug development professionals can effectively explore the potential of this promising class of compounds.

References

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Protocols & Analytical Methods

Method

Application Notes: Analytical Strategies for the Detection of 2-Methoxy-5-(2-nitroethyl)phenol

Abstract This document provides detailed analytical methodologies for the detection and quantification of 2-Methoxy-5-(2-nitroethyl)phenol, a compound of interest in synthetic chemistry and drug development. As no standa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed analytical methodologies for the detection and quantification of 2-Methoxy-5-(2-nitroethyl)phenol, a compound of interest in synthetic chemistry and drug development. As no standardized analytical methods are currently published for this specific analyte, this application note establishes robust, scientifically grounded protocols based on the known physicochemical properties of analogous phenolic and nitro-containing compounds. We present two primary methods: a quantitative approach using Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) with prior derivatization. These protocols are designed for researchers, quality control scientists, and drug development professionals requiring reliable analytical tools for this compound.

Introduction

2-Methoxy-5-(2-nitroethyl)phenol is a substituted phenolic compound whose analogues are involved in various synthetic pathways, including the synthesis of pharmacologically active molecules.[1] The presence of a methoxyphenol core and a nitroethyl side chain imparts distinct chemical characteristics that must be considered for analytical method development. Accurate and precise analytical methods are crucial for monitoring its formation during synthesis, assessing purity, and detecting it as a potential impurity in final products.

The structural components—a phenol ring, a methoxy group, and a nitroalkyl group—suggest that chromatographic and spectroscopic techniques will be highly effective. The phenolic hydroxyl group provides a site for potential derivatization to enhance chromatographic performance, while the aromatic ring and nitro group act as chromophores suitable for UV-Vis spectroscopic detection.[2][3] This guide details two complementary methods designed to provide both quantitative data and high-confidence structural confirmation.

Physicochemical Properties of the Analyte

While experimental data for 2-Methoxy-5-(2-nitroethyl)phenol is scarce, its properties can be inferred from its structural components and closely related analogues like 2-Methoxy-5-nitrophenol.

PropertyEstimated Value / CharacteristicRationale for Analytical Method Selection
Molecular Formula C₉H₁₁NO₄The molecular weight (197.19 g/mol ) is well within the range for both HPLC and GC-MS analysis.
Polarity Moderately PolarThe phenolic hydroxyl group and nitro group contribute to polarity. This makes it suitable for reversed-phase HPLC and amenable to extraction from non-polar matrices with polar solvents.
UV Absorbance Expected λₘₐₓ ~220-230 nm and ~280-320 nmAnalogous methoxyphenols exhibit strong absorbance around 222 nm and a secondary peak near 282 nm.[4][5] The nitro group will likely shift and intensify these peaks. This property is ideal for HPLC-UV detection.
Volatility & Thermal Stability Low to Moderate Volatility; Potential for Thermal DegradationThe phenolic group reduces volatility. Direct GC analysis may be challenging and could lead to peak tailing or degradation.[6] Derivatization is recommended to increase volatility and thermal stability.[7]

Method 1: Quantitative Analysis by RP-HPLC-UV

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of moderately polar, non-volatile compounds. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. Detection is achieved by a UV detector set to a wavelength of maximum absorbance, allowing for sensitive and accurate quantification against a standard calibration curve.

Experimental Protocol: RP-HPLC-UV

1. Sample Preparation (from a hypothetical organic reaction mixture): a. Quench 100 µL of the reaction mixture in 900 µL of a 50:50 acetonitrile:water solution. b. Vortex for 30 seconds to ensure homogeneity and precipitation of any insoluble material. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the supernatant to an HPLC vial for analysis. For samples with complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[8]

2. Instrumentation and Chromatographic Conditions:

ParameterConditionRationale
HPLC System Standard analytical HPLC with UV/DAD detectorProvides robust and reliable performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeIndustry-standard for retaining moderately polar analytes.
Mobile Phase A Water with 0.1% Formic AcidAcidification suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier providing good elution strength.
Gradient 30% B to 95% B over 10 min; hold at 95% B for 2 min; return to 30% B over 1 min; equilibrate for 2 min.A gradient elution ensures the analyte is eluted with a sharp peak while cleaning the column of more non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak symmetry.
Injection Volume 10 µLA typical volume for analytical HPLC.
UV Detection 285 nmChosen based on the expected absorbance maximum for a substituted methoxyphenol, providing good sensitivity. A Diode Array Detector (DAD) is recommended to confirm peak purity and identify the optimal wavelength.[5]

3. Data Analysis and System Suitability: a. Identification: The analyte is identified by its retention time, which should match that of a pure reference standard. b. Quantification: Construct a calibration curve using at least five concentrations of the reference standard. The peak area of the analyte in the sample is used to determine its concentration from the linear regression of the calibration curve. c. System Suitability: Before analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Quench Quench & Dilute (ACN:H2O) Sample->Quench Centrifuge Centrifuge (10,000 x g) Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection (285 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Report Final Report Quantify->Report GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Deriv Add BSTFA + Catalyst (Heat at 70°C) Dry->Deriv Cool Cool to RT Deriv->Cool Inject Inject into GC-MS Cool->Inject Separate DB-5ms Column Separation (Temp. Program) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-450) Ionize->Detect TIC Total Ion Chromatogram Detect->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Confirm Confirm Identity (RT & Spectrum Match) Spectrum->Confirm

Sources

Application

Application Notes and Protocols: Leveraging 2-Methoxy-5-(2-nitroethyl)phenol in Medicinal Chemistry

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-Methoxy-5-(2-nitroethyl)phenol as a pivotal intermediate in the synthesis of medic...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-Methoxy-5-(2-nitroethyl)phenol as a pivotal intermediate in the synthesis of medicinally relevant compounds. While direct therapeutic applications of this specific molecule are not extensively documented, its true value lies in its role as a versatile building block for creating a diverse array of bioactive molecules, particularly those based on the phenethylamine scaffold. This guide will detail the synthetic pathways to harness its potential, protocols for biological evaluation, and the underlying scientific principles that govern its application in drug discovery.

Introduction: The Strategic Importance of 2-Methoxy-5-(2-nitroethyl)phenol

2-Methoxy-5-(2-nitroethyl)phenol is a phenolic nitroethyl compound. Its chemical structure, featuring a phenol, a methoxy group, and a nitroethyl side chain, makes it a valuable precursor for the synthesis of substituted phenethylamines. The phenethylamine framework is a recurring motif in a multitude of natural and synthetic drug molecules with a wide range of pharmacological activities, including CNS stimulants, antidepressants, and anti-cancer agents.[1] The functional groups present in 2-Methoxy-5-(2-nitroethyl)phenol allow for further chemical modifications, making it a suitable starting point for generating novel organic compounds with potential therapeutic applications.[2]

The general strategy involves the reduction of the nitro group to a primary amine, yielding the corresponding phenethylamine derivative. This transformation is a key step in unlocking the medicinal potential of the scaffold. The presence of the methoxy and hydroxyl groups on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, offering opportunities for fine-tuning biological activity.

Synthetic Protocol: Reduction of 2-Methoxy-5-(2-nitroethyl)phenol to the Corresponding Phenethylamine

The reduction of the nitroethyl group to a primary amine is a critical step in the utilization of 2-Methoxy-5-(2-nitroethyl)phenol as a synthetic intermediate. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and efficient approach.[3][4]

Principle of the Reaction

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group, reducing it to a primary amine. The reaction is typically carried out in an acidic alcoholic solvent under a hydrogen atmosphere.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2-Methoxy-5-(2-nitroethyl)phenol≥95%Commercially available
Palladium on Carbon (5% Pd)Catalyst gradeSigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Hydrochloric Acid (HCl)Concentrated (12 M)VWR
Hydrogen (H₂) GasHigh purityAirgas
Diethyl EtherAnhydrousEMD Millipore
Sodium Hydroxide (NaOH)PelletsJ.T. Baker
Sodium Sulfate (Na₂SO₄)AnhydrousAcros Organics
Round-bottom flask-Pyrex
Magnetic stirrer and stir bar-IKA
Hydrogenation apparatus-Parr Instrument
Filtration apparatus-Whatman
Rotary evaporator-Büchi
Step-by-Step Protocol
  • Reaction Setup: In a suitable round-bottom flask, dissolve 2-Methoxy-5-(2-nitroethyl)phenol (1 equivalent) in ethanol (approximately 10-20 mL per gram of substrate).

  • Acidification: To the solution, add concentrated hydrochloric acid (2.5 equivalents).

  • Catalyst Addition: Carefully add 5% palladium on carbon (0.1 weight equivalent) to the mixture.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and refill with hydrogen gas (repeat 3 times). Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

    • Dissolve the residue in water and basify with a solution of sodium hydroxide until the pH is >10.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to yield the crude phenethylamine product.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Phenethylamine Derivative start 2-Methoxy-5-(2-nitroethyl)phenol step1 Dissolve in Ethanol and Acidify with HCl start->step1 Substrate step2 Add 5% Pd/C Catalyst step1->step2 step3 Hydrogenation (H2, 1 atm) step2->step3 step4 Reaction Work-up and Extraction step3->step4 end 2-Methoxy-5-(2-aminoethyl)phenol step4->end Product

Caption: General workflow for the synthesis of the phenethylamine derivative.

Potential Medicinal Chemistry Applications of Derivatives

Phenolic compounds, in general, are known to possess a wide range of biological activities that are beneficial for human health.[6][7][8] The phenethylamine derivatives synthesized from 2-Methoxy-5-(2-nitroethyl)phenol are expected to share some of these properties, which can be explored in various therapeutic areas.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds are well-known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.[8] This antioxidant activity can help mitigate oxidative stress-related diseases.[6] Furthermore, many phenolic compounds exhibit anti-inflammatory effects by modulating various inflammatory pathways.[9] Methoxyphenol compounds, in particular, have been studied for their antioxidant and anti-inflammatory activities.[10][11]

Antimicrobial Activity

The phenolic moiety is a key structural feature in many antimicrobial agents. Phenolic compounds can exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.[6] Derivatives of 2-Methoxy-5-(2-nitroethyl)phenol could be investigated for their potential as novel antimicrobial agents against a range of pathogens.

Anticancer Potential

Numerous phenolic compounds have demonstrated anticancer properties through mechanisms such as inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[9] The substitution pattern on the aromatic ring of the phenethylamine scaffold can be systematically modified to optimize anticancer activity. For instance, some methoxy derivatives of natural compounds have shown promising anti-proliferative activity against cancer cell lines.[11]

Signaling Pathway Modulation

The potential therapeutic effects of these compounds are mediated through their interaction with various cellular signaling pathways.

G cluster_1 Potential Cellular Targets cluster_2 Signaling Pathways cluster_3 Cellular Responses derivative Phenethylamine Derivative pathway1 Oxidative Stress Pathways (e.g., Nrf2) derivative->pathway1 pathway2 Inflammatory Pathways (e.g., NF-κB) derivative->pathway2 pathway3 Apoptotic Pathways (e.g., Caspases) derivative->pathway3 response1 Decreased Oxidative Stress pathway1->response1 response2 Reduced Inflammation pathway2->response2 response3 Induction of Apoptosis in Cancer Cells pathway3->response3

Caption: Potential signaling pathways modulated by phenethylamine derivatives.

Protocols for Biological Evaluation

To assess the medicinal potential of the synthesized phenethylamine derivatives, a series of in vitro assays can be performed.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add 100 µL of the test compound solution at various concentrations.

  • Add 100 µL of the DPPH working solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plate

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation

The results of the biological assays should be presented in a clear and concise manner.

Table 1: Example Data Presentation for Biological Activity

CompoundDPPH Scavenging IC₅₀ (µM)Anticancer Activity IC₅₀ (µM) vs. HeLa
Derivative 125.4 ± 2.115.8 ± 1.5
Derivative 242.1 ± 3.532.7 ± 2.9
Ascorbic Acid8.9 ± 0.7N/A
DoxorubicinN/A0.5 ± 0.1

Conclusion

2-Methoxy-5-(2-nitroethyl)phenol is a valuable and versatile starting material in medicinal chemistry. Its utility as a precursor to substituted phenethylamines opens up a wide range of possibilities for the discovery of novel therapeutic agents. The protocols and application notes provided herein offer a solid foundation for researchers to explore the synthesis and biological evaluation of new compounds derived from this important intermediate. Future work could focus on the development of a diverse library of derivatives and their systematic screening against a panel of biological targets to identify lead compounds for further development.

References

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Luminix Health. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-4-(2-nitroethyl)phenol. Retrieved from [Link]

  • International Journal of Veterinary and Animal Research. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • National Institutes of Health. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Retrieved from [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0327345A - Production of phenetylamines.
  • National Institutes of Health. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. Retrieved from [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

  • Chemical Society of Japan. (1990). Synthesis of Phenethylamines by Hydrogenation of B-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.
  • MDPI. (n.d.). Five New Phenolic Compounds with Antioxidant Activities from the Medicinal Insect Blaps rynchopetera. Retrieved from [Link]

  • National Institutes of Health. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Retrieved from [Link]

  • ChemRxiv. (n.d.). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved from [Link]

Sources

Method

Application Note: A Protocol for the Purification of 2-Methoxy-5-(2-nitroethyl)phenol by Recrystallization

Abstract This application note provides a detailed protocol for the purification of 2-Methoxy-5-(2-nitroethyl)phenol, a compound of interest in synthetic and medicinal chemistry. In the absence of a specific, published r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 2-Methoxy-5-(2-nitroethyl)phenol, a compound of interest in synthetic and medicinal chemistry. In the absence of a specific, published recrystallization procedure for this exact molecule, this guide synthesizes established principles for the purification of related phenolic and nitroaromatic compounds. The protocol emphasizes a systematic approach to solvent selection and procedural execution to achieve high purity and yield. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry laboratory techniques.

Introduction and Scientific Principles

2-Methoxy-5-(2-nitroethyl)phenol is a substituted phenolic compound. The purity of such compounds is critical for their use as intermediates in multi-step syntheses and for biological evaluation. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The underlying principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[3]

An ideal recrystallization solvent will exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.[4]

  • Low Solvency at Reduced Temperatures: The compound should be sparingly soluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).[4]

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[4]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[5]

The molecular structure of 2-Methoxy-5-(2-nitroethyl)phenol, featuring a polar phenolic hydroxyl group, a methoxy group, and a polar nitroethyl group, suggests that polar solvents will be suitable candidates for recrystallization.[4] Based on the "like dissolves like" principle, alcohols such as ethanol or methanol, or a mixed solvent system like ethanol-water, are excellent starting points for investigation.[4][6]

Materials and Equipment

Reagents:

  • Crude 2-Methoxy-5-(2-nitroethyl)phenol

  • Proposed Solvents: Ethanol (95% or absolute), Isopropanol, Methanol, Ethyl Acetate, Deionized Water

  • Drying Agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Condenser (optional, for volatile solvents)

  • Powder funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source (e.g., aspirator)

  • Filter paper for Büchner funnel

  • Glass rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

  • Melting point apparatus

Experimental Protocol: Recrystallization of 2-Methoxy-5-(2-nitroethyl)phenol

This protocol is presented as a systematic workflow. The initial and most critical step is the selection of an appropriate solvent system, which may require small-scale preliminary testing.

Part 1: Solvent System Selection
  • Small-Scale Solubility Tests:

    • Place approximately 20-30 mg of the crude 2-Methoxy-5-(2-nitroethyl)phenol into several small test tubes.

    • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature, agitating after each addition. Observe the solubility. A good candidate solvent will not dissolve the compound readily at room temperature.

    • For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath.

    • Evaluation: The best solvent is one that dissolves the compound when hot but yields a significant amount of crystalline precipitate upon cooling. An ethanol/water or isopropanol/water system is a likely candidate.

Part 2: Recrystallization Procedure

The following steps assume a suitable solvent (e.g., 95% Ethanol) has been identified.

  • Dissolution:

    • Place the crude 2-Methoxy-5-(2-nitroethyl)phenol into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add the minimum amount of the chosen solvent to the flask to cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated upon cooling, maximizing the recovery of the purified compound.[4]

  • Decolorization/Hot Filtration (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a very small amount of activated charcoal. Note: For phenolic compounds, charcoal should be used with caution as it can sometimes adsorb the product or introduce colored impurities.[3]

    • Reheat the solution to boiling for a few minutes.

    • If charcoal or insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a powder funnel on the hot plate. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities within the crystal structure.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent and apply vacuum to ensure a good seal.

    • Pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.

    • Wash the crystals with a small amount of ice-cold solvent. Causality: Washing with a minimal amount of cold solvent removes any residual mother liquor (containing dissolved impurities) without dissolving a significant amount of the purified product.

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help dry them.

    • Transfer the semi-dry crystals to a pre-weighed watch glass and spread them out.

    • Dry the crystals to a constant weight. This can be done by air drying or, more efficiently, in a drying oven at a temperature well below the compound's melting point, or in a vacuum desiccator.

Part 3: Purity Assessment
  • Melting Point Analysis: Determine the melting point of the recrystallized product. A pure compound will have a sharp melting point range (typically < 2°C). Compare this to the literature value if available, or to the melting point of the crude material. A sharpened and elevated melting point range indicates successful purification. The reported melting point for the related compound 2-Methoxy-5-nitrophenol is 103-107 °C.[7][8] The target compound's melting point may differ.

  • Chromatographic Analysis (TLC/HPLC): Purity can be further assessed by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting

ProblemPotential CauseSuggested Solution
Oiling Out The compound's melting point is lower than the solvent's boiling point; impurities are lowering the melting point.Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point.[4]
No Crystals Form Too much solvent was used; the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce nucleation. Add a "seed crystal" of the pure compound. If necessary, evaporate some of the solvent and allow it to cool again.[4]
Poor Recovery Too much solvent was used; crystals were washed with solvent that was not cold; premature crystallization during hot filtration.Use the minimum amount of hot solvent. Ensure washing solvent is ice-cold. Pre-heat filtration apparatus thoroughly. Cool the filtrate in an ice bath to recover a second crop of crystals.[4]

Visualization of the Workflow

The following diagram illustrates the key decision points and steps in the recrystallization protocol.

Recrystallization_Workflow Start Crude Solid Solvent_Test Solvent Selection (Small-Scale Tests) Start->Solvent_Test Dissolution Dissolve in Minimum Hot Solvent Solvent_Test->Dissolution Hot_Filtration_Check Insoluble Impurities? Dissolution->Hot_Filtration_Check Hot_Filtration Hot Gravity Filtration Hot_Filtration_Check->Hot_Filtration Yes Cooling Slow Cooling to RT, then Ice Bath Hot_Filtration_Check->Cooling No Hot_Filtration->Cooling Crystallization Crystal Formation Cooling->Crystallization Vacuum_Filtration Collect Crystals (Vacuum Filtration) Crystallization->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Drying Dry Crystals Washing->Drying Pure_Product Pure Product Drying->Pure_Product

Caption: Workflow for the purification of 2-Methoxy-5-(2-nitroethyl)phenol.

References

  • Chemdad Co., Ltd. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2009). Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of p-nitrophenol.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). 2-Methoxy-5-Nitrophenol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of para-nitrophenol.
  • Google Patents. (n.d.). Method of crystallizing nitro products.
  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ResearchGate. (2014). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]

  • Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

Sources

Application

"scale-up synthesis of 2-Methoxy-5-(2-nitroethyl)phenol for preclinical studies"

An Application Note and Protocol for the Scale-Up Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol for Preclinical Studies Introduction 2-Methoxy-5-(2-nitroethyl)phenol is a valuable synthetic intermediate in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol for Preclinical Studies

Introduction

2-Methoxy-5-(2-nitroethyl)phenol is a valuable synthetic intermediate in the development of various pharmaceutical and agrochemical agents.[1] Its structural motifs, including the phenolic hydroxyl, methoxy, and nitroethyl groups, make it a versatile building block for more complex bioactive molecules.[1] Notably, related nitrophenol compounds are utilized in the synthesis of potent inhibitors for targets like VEGF and tyrosine kinases, as well as GABA analogues.[2][3] As drug discovery programs advance, the need for larger quantities of key intermediates for preclinical evaluation becomes critical. This application note provides a detailed, robust, and scalable protocol for the synthesis of 2-Methoxy-5-(2-nitroethyl)phenol, designed for researchers and drug development professionals. The protocol is based on the well-established Henry (nitroaldol) reaction, a reliable method for carbon-carbon bond formation.[4]

Scientific Rationale and Synthetic Strategy

The chosen synthetic route employs the Henry reaction, which involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[5][6] This method is highly effective for forming β-nitro alcohols, which are the direct precursors to the target compound after a dehydration step.

Reaction Scheme:

The synthesis proceeds in two conceptual steps:

  • Henry Reaction: 4-Hydroxy-3-methoxybenzaldehyde (vanillin) reacts with nitroethane in the presence of a base to form the intermediate β-nitro alcohol.

  • Dehydration: The intermediate alcohol is often unstable and can dehydrate under the reaction conditions or during workup to yield the final nitroalkene product. For the purpose of this guide, we will focus on the formation of the nitroethyl-phenol structure which may exist in equilibrium or be the result of a direct condensation-dehydration sequence.

The overall transformation is as follows:

Starting Material: 4-Hydroxy-3-methoxybenzaldehyde Reagent: Nitroethane Product: 2-Methoxy-5-(2-nitroethyl)phenol

The causality behind this choice of reaction is its high efficiency and the ready availability of the starting materials. Vanillin is a bio-based and inexpensive starting material, making the process economically viable for scale-up.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS No.Molecular Weight ( g/mol )RolePurity
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)121-33-5152.15Starting Material>99%
Nitroethane79-24-375.07Reagent>98%
Ammonium Acetate631-61-877.08Catalyst>98%
Acetic Acid (Glacial)64-19-760.05SolventACS Grade
Ethyl Acetate141-78-688.11Extraction SolventACS Grade
Saturated Sodium Bicarbonate SolutionN/AN/AQuenching/NeutralizationN/A
Brine (Saturated NaCl Solution)N/AN/AWashing AgentN/A
Anhydrous Magnesium Sulfate7487-88-9120.37Drying AgentACS Grade
Equipment
  • Three-neck round-bottom flask (appropriately sized for the desired scale)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with a temperature controller and thermocouple

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Filtration apparatus (Buchner funnel, filter paper)

Scale-Up Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of the target compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation reaction_setup Reaction Setup: Combine Vanillin, Nitroethane, Ammonium Acetate, Acetic Acid prep_reagents->reaction_setup reflux Heat to Reflux (e.g., 100-110 °C) Monitor by TLC reaction_setup->reflux cool Cool to Room Temp reflux->cool quench Quench with Water & Extract with Ethyl Acetate cool->quench wash Wash Organic Layer: - Sat. NaHCO₃ - Brine quench->wash dry Dry with MgSO₄ & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify characterize Characterization: ¹H NMR, ¹³C NMR, MS, IR purify->characterize purity Purity Analysis: HPLC characterize->purity

Caption: Workflow for the scale-up synthesis of 2-Methoxy-5-(2-nitroethyl)phenol.

Detailed Step-by-Step Protocol

This protocol is designed for a ~20g scale and can be adapted accordingly.

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-hydroxy-3-methoxybenzaldehyde (30.4 g, 0.2 mol).

    • Add nitroethane (22.5 g, 0.3 mol, 1.5 equivalents) and ammonium acetate (15.4 g, 0.2 mol, 1.0 equivalent).

    • Add glacial acetic acid (200 mL) as the solvent. The acetic acid serves both as a solvent and as a co-catalyst to facilitate the reaction.

  • Reaction Execution:

    • Begin stirring the mixture to ensure all solids are suspended.

    • Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aldehyde.

  • Work-up and Purification:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Slowly pour the cooled reaction mixture into 1 L of ice-cold water with stirring. A precipitate may form.

    • Transfer the aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers. The organic phase is then washed sequentially with saturated sodium bicarbonate solution (2 x 150 mL) to neutralize the acetic acid, followed by brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 2-Methoxy-5-(2-nitroethyl)phenol as a solid.

Process Parameters and Data Summary

ParameterValueRationale
Scale0.2 mol (30.4 g Vanillin)Representative scale for preclinical supply.
Molar Ratio (Vanillin:Nitroethane:NH₄OAc)1 : 1.5 : 1An excess of nitroethane drives the reaction to completion.
SolventGlacial Acetic AcidActs as both solvent and acidic promoter.
Temperature100-110 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Reaction Time4-6 hoursTypical duration for completion, should be confirmed by TLC.
Expected Yield70-85%Literature-based expectation for Henry reactions of this type.
Purity (Post-Recrystallization)>98%Target purity for preclinical studies.

Characterization and Quality Control

The identity and purity of the synthesized 2-Methoxy-5-(2-nitroethyl)phenol should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH, -NO₂, C=C).

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7][8]

  • 2-Methoxy-5-nitrophenol (related structure): Harmful if swallowed. Causes skin, eye, and respiratory irritation.[9] Handle with care and avoid generating dust.

  • Nitroethane: Flammable liquid and vapor. Harmful if swallowed or inhaled.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Ethyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[10][11]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 2-Methoxy-5-(2-nitroethyl)phenol via the Henry reaction. The procedure is well-suited for generating the quantities of material required for preclinical research and development. By following the outlined steps and safety precautions, researchers can confidently produce this key intermediate with high yield and purity.

References

  • Chemdad Co., Ltd. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Methoxy-4-(2-nitroethyl)phenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-4-((E)-2-nitrovinyl)phenol. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-4-(E-2-nitrovinyl_phenol]([Link]

  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • Luminix Health. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • Luminix Health. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • MDPI. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • ACS Publications. (2010). Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8354560B2 - Process for producing nitroalcohols.

Sources

Method

Topic: Derivatization of 2-Methoxy-5-(2-nitroethyl)phenol for Improved Bioactivity

An Application Note and Protocol from a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive framework for the chemical derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the chemical derivatization of 2-Methoxy-5-(2-nitroethyl)phenol, a scaffold with latent potential for enhanced biological activity. We detail strategic modifications targeting the molecule's key functional groups: the phenolic hydroxyl and the aliphatic nitro group. The rationale behind these modifications is to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. This document furnishes detailed, field-proven protocols for esterification and etherification of the phenolic group, as well as for the selective reduction of the nitro moiety to a primary amine. Furthermore, we provide standardized protocols for screening the synthesized derivatives for antioxidant and anti-inflammatory activities, enabling a direct comparison of their bioactivity against the parent compound. This application note is designed to empower researchers to rationally design and synthesize novel analogs with improved therapeutic potential.

Introduction and Rationale for Derivatization

2-Methoxy-5-(2-nitroethyl)phenol is a multifaceted organic structure featuring a guaiacol (2-methoxyphenol) core, a reactive phenolic hydroxyl group, and an electron-withdrawing nitroethyl side chain. While the parent molecule may possess inherent bioactivity, its therapeutic utility can be significantly amplified through targeted chemical modification. The derivatization of natural phenols is a well-established strategy in medicinal chemistry to enhance biological activity, improve bioavailability, or reduce side effects[1][2].

The primary objectives for derivatizing this scaffold are:

  • Modulating Lipophilicity: The phenolic hydroxyl is a key site for hydrogen bonding and contributes to the molecule's polarity. Converting it to an ester or an ether can increase lipophilicity, potentially improving membrane permeability and oral absorption.

  • Introducing New Pharmacophores: The reduction of the nitro group to a primary amine introduces a basic, nucleophilic center. This new amino group can form salt bridges with biological targets and serve as a handle for further functionalization, such as amidation, to explore new structure-activity relationships (SAR).

  • Enhancing Bioactivity: Phenolic compounds are renowned for their antioxidant properties[3]. Modifications can tune the redox potential of the phenol, potentially leading to superior radical scavenging activity[4]. Furthermore, the introduction of new functional groups can confer or enhance other activities, such as anti-inflammatory effects[5]. The nitro group itself is a feature of many biologically active molecules, and its transformation can lead to compounds with different therapeutic profiles[6].

This guide provides the technical protocols to explore these derivatization pathways systematically.

Synthetic Strategies and Protocols

The following protocols are designed as self-validating systems, including steps for synthesis, purification, and characterization to ensure the integrity of the final compounds.

Modification of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group is the most straightforward site for derivatization.

This protocol describes the conversion of the phenolic -OH to an ester using an acyl chloride. Acetyl chloride is used as an example to yield 2-Methoxy-5-(2-nitroethyl)phenyl acetate.

Principle and Experimental Rationale: Acyl chlorides are highly reactive acylating agents. The reaction is typically performed in the presence of a mild base, such as pyridine, which acts as a catalyst and scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards the product[7].

  • Materials:

    • 2-Methoxy-5-(2-nitroethyl)phenol

    • Acetyl chloride (CH₃COCl)

    • Anhydrous Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware.

  • Step-by-Step Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-Methoxy-5-(2-nitroethyl)phenol in anhydrous DCM (approx. 10 mL per gram of starting material).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 1.5 equivalents of anhydrous pyridine to the stirred solution.

    • Add 1.2 equivalents of acetyl chloride dropwise via syringe over 5 minutes. A white precipitate (pyridinium hydrochloride) may form.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization (Expected Changes):

    • ¹H NMR: Disappearance of the broad singlet corresponding to the phenolic -OH proton. Appearance of a new singlet around δ 2.1-2.3 ppm for the acetyl methyl protons.

    • IR Spectroscopy: Disappearance of the broad O-H stretching band (~3200-3500 cm⁻¹). Appearance of a strong C=O stretching band for the ester at ~1760 cm⁻¹.

This protocol describes the formation of an ether by reacting the parent phenol with an alkyl halide. Methyl iodide is used as an example to yield 1,2-Dimethoxy-4-(2-nitroethyl)benzene.

Principle and Experimental Rationale: The Williamson ether synthesis involves the deprotonation of the phenol by a strong base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an Sₙ2 reaction[8]. Potassium carbonate is a suitable base for this transformation, and acetone is a common solvent.

  • Materials:

    • 2-Methoxy-5-(2-nitroethyl)phenol

    • Methyl iodide (CH₃I)

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Acetone

    • Standard reflux apparatus, magnetic stirrer.

  • Step-by-Step Procedure:

    • To a round-bottom flask, add 1.0 equivalent of 2-Methoxy-5-(2-nitroethyl)phenol, 2.0 equivalents of anhydrous K₂CO₃, and anhydrous acetone (approx. 20 mL per gram of phenol).

    • Stir the suspension vigorously and add 1.5 equivalents of methyl iodide.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 6-12 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃.

    • Wash the solid with additional acetone.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Characterization (Expected Changes):

    • ¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of a new singlet around δ 3.8-4.0 ppm for the new methoxy group protons.

    • IR Spectroscopy: Disappearance of the broad O-H stretching band.

Modification of the Nitroethyl Group

This protocol details the reduction of the nitro group to an amine using catalytic hydrogenation, yielding 2-(3-Amino-4-methoxyphenyl)ethan-1-amine.

Principle and Experimental Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst, and hydrogen gas (H₂) serves as the reducing agent[9]. This method is often preferred for its high yield and simple workup, as the only byproduct is water. However, care must be taken as other functional groups (e.g., alkenes) can also be reduced.

  • Materials:

    • 2-Methoxy-5-(2-nitroethyl)phenol derivative (e.g., the ester or ether from the previous steps, or the parent compound itself)

    • 10% Palladium on Carbon (Pd/C) catalyst (use 5-10% by weight of the starting material)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite™ for filtration.

  • Step-by-Step Procedure:

    • In a high-pressure vessel or a thick-walled flask, dissolve 1.0 equivalent of the nitro compound in MeOH or EtOH.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry and exposed to air, especially after contact with hydrogen.

    • Seal the vessel and purge it with nitrogen, followed by carefully evacuating and backfilling with hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales, use a pressurized hydrogenation apparatus (e.g., 50 psi)[9].

    • Stir the reaction mixture vigorously at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Purification: The resulting amine is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography (using a solvent system often containing a small amount of triethylamine to prevent streaking on silica) or by conversion to its hydrochloride salt and recrystallization.

  • Characterization (Expected Changes):

    • ¹H NMR: Appearance of a new broad signal for the -NH₂ protons. Significant upfield shift of the protons on the ethyl side chain.

    • IR Spectroscopy: Disappearance of the characteristic nitro group stretches (~1550 and 1350 cm⁻¹). Appearance of N-H stretching bands (~3300-3400 cm⁻¹).

    • Mass Spectrometry: The molecular ion peak will correspond to the reduced mass (M-30, loss of O₂ and gain of H₂).

Protocols for Bioactivity Screening

A bioassay-guided approach is crucial for identifying derivatives with enhanced activity[10][11]. The following are standard in vitro assays.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, quenching its deep violet color to a pale yellow. The change in absorbance is measured spectrophotometrically[12][13].

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds and parent compound (stock solutions in methanol or DMSO)

    • Ascorbic acid or Trolox (positive control)

    • Methanol

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compounds and the positive control in methanol in a 96-well plate.

    • Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at ~517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • Plot the percentage of scavenging against the concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: COX-1/COX-2 Inhibition Assay (Anti-inflammatory)

Principle: This assay measures the ability of a compound to inhibit the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation[14]. Commercially available kits are often used for this purpose.

  • Materials:

    • COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical, Abcam).

    • Test compounds and parent compound.

    • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls.

  • Procedure:

    • Follow the manufacturer's protocol precisely. This typically involves:

    • Reconstituting the enzymes (COX-1 and COX-2) and other reagents.

    • Adding the enzyme, heme, and test compound to wells of a 96-well plate and pre-incubating.

    • Initiating the reaction by adding arachidonic acid substrate.

    • Incubating for a specified time (e.g., 10 minutes at 37 °C).

    • Stopping the reaction and measuring the product (Prostaglandin F2α) via a colorimetric or fluorescent method.

    • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation and Interpretation

Summarize the bioactivity data in a clear, tabular format to facilitate direct comparison and SAR analysis.

Table 1: Bioactivity Profile of 2-Methoxy-5-(2-nitroethyl)phenol Derivatives

CompoundR Group (at Phenol)Side ChainDPPH Scavenging IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)COX-1 Inhibition IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent -H-CH₂CH₂NO₂45.3 ± 3.1>100>100-
Derivative 1 -COCH₃ (Ester)-CH₂CH₂NO₂62.1 ± 4.585.2 ± 6.3>100>1.17
Derivative 2 -CH₃ (Ether)-CH₂CH₂NO₂50.8 ± 2.991.4 ± 7.1>100-
Derivative 3 -H-CH₂CH₂NH₂25.7 ± 2.243.6 ± 3.898.5 ± 8.02.26
Ascorbic Acid --8.9 ± 0.5N/AN/AN/A
Celecoxib --N/A0.8 ± 0.115.2 ± 1.319.0

Data are hypothetical and for illustrative purposes only.

Visualization of Workflows and Mechanisms

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_bioassays Biological Evaluation start 2-Methoxy-5-(2-nitroethyl)phenol ester Esterification (2.1.1) start->ester ether Etherification (2.1.2) start->ether reduction Reduction (2.2.1) start->reduction ester->reduction purify Column Chromatography ester->purify ether->reduction ether->purify reduction->purify char Characterization (NMR, IR, MS) purify->char bioassay Bioactivity Screening char->bioassay antioxidant Antioxidant Assay (3.1) bioassay->antioxidant antiinflam Anti-inflammatory Assay (3.2) bioassay->antiinflam G ROS Reactive Oxygen Species (e.g., •OH, ROO•) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage attacks Neutral Non-Reactive Species (e.g., H₂O, ROOH) ROS->Neutral Phenol Phenolic Derivative (Ar-OH) Phenol->ROS donates H• PhenolRadical Stabilized Phenoxyl Radical (Ar-O•) Phenol->PhenolRadical

Caption: Antioxidant action of a phenolic compound via radical scavenging.

References

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Application

Application Note: A Comprehensive NMR-Based Protocol for the Structural Elucidation of 2-Methoxy-5-(2-nitroethyl)phenol

Abstract This application note provides a detailed, field-proven guide for the unambiguous structural elucidation of 2-Methoxy-5-(2-nitroethyl)phenol using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniq...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven guide for the unambiguous structural elucidation of 2-Methoxy-5-(2-nitroethyl)phenol using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We move beyond a simple recitation of methods to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. This document outlines systematic protocols for sample preparation, acquisition of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra, and a logical framework for data interpretation. The synergistic application of these experiments provides irrefutable evidence for the compound's constitution, including the precise substitution pattern of the aromatic ring and the connectivity of the nitroethyl side chain. This guide is intended for researchers, scientists, and drug development professionals who require a definitive and efficient methodology for characterizing novel small molecules.

Introduction and Rationale

The molecule 2-Methoxy-5-(2-nitroethyl)phenol contains several key functional groups: a phenol, a methoxy ether, a nitroalkane, and a substituted aromatic ring. While its synthesis may be straightforward, confirming the precise isomeric structure—specifically, the 1,2,4-trisubstitution pattern on the benzene ring—requires a sophisticated analytical approach. Mass spectrometry can confirm the molecular weight, and IR spectroscopy can identify functional groups, but only NMR spectroscopy can provide the atom-level connectivity map needed for absolute structural verification.[1]

The protocols herein are designed as a self-validating system. Data from each experiment logically complements the others, culminating in a single, undeniable structural assignment. For instance, ¹H NMR provides proton counts and local environment information, which is then mapped to the carbon backbone using HSQC, while long-range HMBC correlations serve as the final arbiter of the overall molecular architecture.[2][3][4]

Target Structure: 2-Methoxy-5-(2-nitroethyl)phenol

Molecular Formula: C₉H₁₁NO₄

Molecular Weight: 197.19 g/mol

(A representative image of the chemical structure with IUPAC numbering for NMR assignment.)

Part I: Sample Preparation Protocol

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. A meticulously prepared sample minimizes artifacts and maximizes spectral resolution.[5]

2.1. Materials

  • 2-Methoxy-5-(2-nitroethyl)phenol sample (5-10 mg for ¹H; 20-30 mg for ¹³C and 2D)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with cotton plug (for filtration)

  • Small vial for dissolution

2.2. Choice of Solvent: A Critical Decision The choice of a deuterated solvent is paramount.

  • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its good dissolving power and relatively clean spectral window. The phenolic -OH proton may exchange or exhibit a broad signal, but this can itself be a diagnostic tool.

  • DMSO-d₆: A more polar solvent, useful if solubility in CDCl₃ is poor. It has the advantage of forming a hydrogen bond with the phenolic -OH, typically resulting in a sharp, observable signal that can be seen to couple with other protons if applicable. However, its residual water peak can sometimes obscure signals.

For this protocol, we will proceed with CDCl₃ as the primary solvent, as it is standard for this class of compound.

2.3. Step-by-Step Sample Preparation

  • Weighing: Accurately weigh approximately 20 mg of the sample and transfer it to a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Gently swirl to dissolve the sample completely.

  • Filtration (Crucial for High-Resolution Spectra): Particulate matter can severely degrade spectral quality. To remove it, pass the solution through a small cotton plug placed inside a Pasteur pipette directly into the NMR tube.[5]

  • Transfer: The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a sample height of 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Part II: 1D NMR Acquisition and Interpretation

1D NMR experiments are the foundation of structural analysis, providing the initial overview of the molecular environment.[3]

¹H NMR: Proton Census and Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Protocol: ¹H NMR Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize homogeneity.

  • Acquire the spectrum using a standard single-pulse experiment.

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 8-16 (adjust for concentration)

Predicted ¹H NMR Data and Interpretation

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
H-α (Ar-CH ₂)~3.20Triplet (t)2HBenzylic position, deshielded by the aromatic ring. Coupled to the two H-β protons (n+1 rule, 2+1=3).[6]
H-β (-CH ₂-NO₂)~4.60Triplet (t)2HStrongly deshielded by the adjacent electron-withdrawing nitro group. Coupled to the two H-α protons.[7]
H-γ (-OCH ₃)~3.90Singlet (s)3HTypical chemical shift for a methoxy group on an aromatic ring. No adjacent protons, hence a singlet.[8]
H-3 (Ar-H)~6.90Doublet (d)1HOrtho to the electron-donating -OH group and meta to the -OCH₃ group, leading to shielding. Coupled only to H-4.
H-4 (Ar-H)~6.80Doublet of doublets (dd)1HOrtho to the -OCH₃ group and meta to the -OH group. Coupled to both H-3 and H-6.
H-6 (Ar-H)~6.75Doublet (d)1HOrtho to the -OCH₃ group and meta to the nitroethyl group. Coupled only to H-4.
-OHVariable (e.g., 5.0-6.0)Broad singlet (br s)1HPhenolic proton chemical shift is concentration and solvent dependent. Often broad due to chemical exchange.[9]

Note: Aromatic shifts are estimations. The interplay of electron-donating (-OH, -OCH₃) and electron-withdrawing (-CH₂CH₂NO₂) groups determines the final positions.

¹³C and DEPT-135 NMR: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. The complementary DEPT-135 experiment is essential as it differentiates carbons based on the number of attached protons.

Protocol: ¹³C and DEPT-135 Acquisition

  • Use the same prepared sample.

  • Acquire a standard proton-decoupled ¹³C spectrum.

    • Number of Scans: 512-1024 (or more, as ¹³C is less sensitive).

  • Acquire a DEPT-135 spectrum.

    • Result: CH₃ and CH carbons appear as positive signals; CH₂ carbons appear as negative signals; Quaternary carbons (C) are invisible.[10]

Predicted ¹³C NMR and DEPT-135 Data

Carbon LabelPredicted δ (ppm)DEPT-135 SignalRationale
C-α (Ar-C H₂)~35NegativeAliphatic sp³ carbon, shifted downfield due to aromatic attachment.
C-β (C H₂-NO₂)~75NegativeStrongly deshielded by the attached nitro group.
C-γ (-OC H₃)~56Positive (CH₃)Typical shift for a methoxy carbon.
C-1~146Invisible (Quat.)Aromatic carbon attached to -OH, deshielded.
C-2~147Invisible (Quat.)Aromatic carbon attached to -OCH₃, deshielded.
C-3~112Positive (CH)Aromatic CH, shielded by two ortho/para electron-donating groups.
C-4~116Positive (CH)Aromatic CH.
C-5~132Invisible (Quat.)Aromatic carbon attached to the ethyl side chain.
C-6~118Positive (CH)Aromatic CH.

Part III: 2D NMR for Unambiguous Connectivity

While 1D NMR provides a parts list, 2D NMR builds the final structure by revealing through-bond correlations.[4][11]

COSY: Mapping ¹H-¹H Connections

COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through 2 or 3 bonds.[12]

Protocol: COSY Acquisition

  • Acquire data using a standard gradient-enhanced COSY (gCOSY) pulse sequence.

Expected Correlations and Interpretation:

  • Key Aliphatic Correlation: A strong cross-peak will be observed between the H-α triplet (~3.20 ppm) and the H-β triplet (~4.60 ppm). This definitively confirms the -CH₂-CH₂- connectivity of the nitroethyl side chain.

  • Aromatic Correlations: Cross-peaks will appear between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions relative to each other.

HSQC: Linking Protons to Carbons

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon atom it is attached to (¹JCH).[10] This is the most reliable way to assign the signals of protonated carbons.

Protocol: HSQC Acquisition

  • Acquire data using a standard phase-sensitive gradient-enhanced HSQC pulse sequence.

Expected Correlations and Interpretation:

  • The spectrum will show cross-peaks connecting the ¹H and ¹³C signals for each C-H bond.

    • δH ~3.20 ppm ↔ δC ~35 ppm (Confirms C-α)

    • δH ~4.60 ppm ↔ δC ~75 ppm (Confirms C-β)

    • δH ~3.90 ppm ↔ δC ~56 ppm (Confirms C-γ, the methoxy group)

    • Each aromatic proton signal will correlate to its corresponding aromatic carbon signal, allowing for the definitive assignment of C-3, C-4, and C-6.

HMBC: The Final Structural Proof

HMBC (Heteronuclear Multiple Bond Correlation) is the most powerful experiment for elucidating the complete carbon framework. It reveals correlations between protons and carbons over 2 to 3 bonds (²JCH, ³JCH), connecting the molecular fragments.[10][13]

Protocol: HMBC Acquisition

  • Acquire data using a standard gradient-enhanced HMBC pulse sequence, optimized for a long-range coupling of ~8 Hz.

Expected Key Correlations for Structural Confirmation:

  • Placing the Methoxy Group: The methoxy protons (H-γ, ~3.90 ppm) will show a strong correlation to the quaternary carbon C-2 (~147 ppm). This proves the -OCH₃ group is attached to C-2.

  • Placing the Nitroethyl Group: The benzylic protons (H-α, ~3.20 ppm) will show correlations to the quaternary carbon C-5 (~132 ppm) as well as to the aromatic CH carbons C-4 and C-6. This unambiguously attaches the side chain at the C-5 position.

  • Confirming the Aromatic Substitution Pattern:

    • Aromatic proton H-3 will correlate to C-1, C-2, and C-5.

    • Aromatic proton H-6 will correlate to C-2, C-4, and C-5.

    • The phenolic -OH proton, if observable, may show correlations to C-1, C-2, and C-6.

Visualization of the Analytical Workflow

The logical flow of experiments is critical for an efficient and accurate structural elucidation process.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis H1_NMR 1. ¹H NMR C13_NMR 2. ¹³C NMR COSY 4. COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC 5. HSQC (¹J C-H) H1_NMR->HSQC Direct C-H Assignment HMBC 6. HMBC (²J,³J C-H) H1_NMR->HMBC Long-Range Connectivity DEPT 3. DEPT-135 C13_NMR->HSQC Direct C-H Assignment C13_NMR->HMBC Long-Range Connectivity DEPT->HSQC Direct C-H Assignment DEPT->HMBC Long-Range Connectivity Structure Final Confirmed Structure COSY->Structure Data Integration & Verification HSQC->Structure Data Integration & Verification HMBC->Structure Data Integration & Verification Unknown Sample: 2-Methoxy-5-(2-nitroethyl)phenol Unknown->H1_NMR Proton Environments & Multiplicity

Caption: A logical workflow for NMR-based structural elucidation.

Summary and Conclusion

By systematically applying the 1D and 2D NMR protocols described in this application note, the complete and unambiguous structural assignment of 2-Methoxy-5-(2-nitroethyl)phenol can be achieved with a high degree of confidence. The ¹H and ¹³C spectra provide the fundamental chemical shift and multiplicity data. This is followed by COSY analysis to confirm proton-proton adjacencies within the ethyl side chain and aromatic ring. The HSQC experiment then provides direct, one-bond C-H correlations, allowing for the confident assignment of all protonated carbons. Finally, key long-range correlations from the HMBC spectrum, particularly from the methoxy and benzylic protons to the aromatic ring, serve as the definitive proof of the overall molecular connectivity and substituent placement. This integrated, multi-technique approach represents a gold standard for the structural characterization of small organic molecules in any research or development setting.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. Retrieved from [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Calgary. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of substituents on the chemical shift of benzylic protons. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved from [Link]

  • Chemical Shift. (2023). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"enhancing the regioselectivity of 2-Methoxy-5-(2-nitroethyl)phenol synthesis"

Technical Support Center: Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxy-5-(2-nitroethyl)phenol. We address common challenges, with a primary focus on overcoming the critical hurdle of regioselectivity. Our troubleshooting sections and FAQs are designed to provide both diagnostic insights and actionable solutions to problems encountered during experimentation.

The Core Challenge: Understanding Regioselectivity in the Guaiacol System

The synthesis of 2-Methoxy-5-(2-nitroethyl)phenol presents a classic regioselectivity problem rooted in the principles of electrophilic aromatic substitution. The logical precursor, 2-methoxyphenol (guaiacol), contains two powerful activating, ortho, para-directing groups: a hydroxyl (-OH) and a methoxy (-OCH3).

The interplay of their directing effects strongly favors substitution at the C4 and C6 positions. Achieving substitution at the C5 position, which is para to the methoxy group but meta to the highly activating hydroxyl group, is a significant challenge. This guide will explore strategies to circumvent this inherent electronic preference.

G Henry Condensation Workflow cluster_start Inputs cluster_reaction Reaction & Monitoring cluster_troubleshoot Troubleshooting cluster_solutions Solutions cluster_workup Workup & Product A 2-Methoxy-5-formylphenol D Combine reactants in suitable solvent (e.g., EtOH, Acetic Acid) A->D B Nitromethane B->D C Base Catalyst (e.g., NH4OAc, Et3N) C->D E Monitor via TLC/LC-MS for aldehyde consumption D->E F Observe for color change and/or precipitation E->F G No Reaction / Slow Conversion? F->G H Low Yield / Side Products? F->H K Quench reaction Acidify to precipitate product Filter and wash F->K I Increase catalyst loading Use stronger base Increase temperature G->I J Use phase-transfer catalyst Ensure anhydrous conditions Check aldehyde purity H->J I->D J->D L 2-Methoxy-5-(2-nitrovinyl)phenol K->L

Optimization

Technical Support Center: Investigating the Degradation of 2-Methoxy-5-(2-nitroethyl)phenol

Welcome to the technical support center for the analysis of 2-Methoxy-5-(2-nitroethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studyin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Methoxy-5-(2-nitroethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying its degradation pathways under various experimental conditions. Given that specific degradation studies on this molecule are not extensively published, this document provides a framework for investigation based on the known reactivity of its core functional moieties: the guaiacol (2-methoxyphenol) ring and the nitroethyl side chain.

Our approach is grounded in the principles of forced degradation, a critical component of pharmaceutical development that helps in understanding the intrinsic stability of a drug substance, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 2-Methoxy-5-(2-nitroethyl)phenol that are susceptible to degradation?

A1: The molecule's stability is primarily influenced by three key features:

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, potentially leading to the formation of colored quinone-type structures. Its acidity (pKa) also influences reactivity under different pH conditions.

  • Nitroethyl Side Chain: The nitro group is prone to reduction and can participate in elimination reactions, especially under basic conditions. The aliphatic nature of the ethyl linker can be a target for oxidative cleavage.

  • Methoxy Group and Aromatic Ring: The electron-donating methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack and oxidative degradation. The aromatic ring itself can undergo hydroxylation or cleavage under aggressive oxidative or photolytic conditions.

Q2: What are the expected major degradation pathways for this molecule?

A2: Based on its structure, we can anticipate several key degradation pathways under forced degradation conditions:

  • Hydrolysis (Acidic and Basic): While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ether cleavage of the methoxy group, though this is typically a harsh process. The nitroethyl group may be more susceptible to base-catalyzed elimination reactions.

  • Oxidation: The phenolic moiety is a prime target for oxidation, potentially forming a quinone. The benzylic position of the ethyl group could also be oxidized. Strong oxidizing agents like hydrogen peroxide are commonly used to probe this pathway.[1]

  • Photodegradation: Nitroaromatic compounds are known to be photoreactive.[4][5] UV or visible light exposure could lead to the reduction of the nitro group or reactions involving the generation of reactive oxygen species that degrade the molecule.

  • Thermal Degradation: At elevated temperatures, decarboxylation (if applicable after a transformation), side-chain cleavage, or polymerization could occur. The study of thermal decomposition of phenolic compounds often reveals complex reaction pathways.[6][7][8]

Q3: I am observing a color change in my sample during my experiment. What could be the cause?

A3: A color change, typically to yellow or brown, is a common observation when working with phenols. This is often indicative of oxidation. The phenolic hydroxyl group can be oxidized to a quinone or semi-quinone radical, which are often colored compounds. This process can be initiated by exposure to air (auto-oxidation), light, or the presence of metal ion contaminants.

Troubleshooting Experimental Issues

Issue 1: Poor Mass Balance in HPLC Stability Studies

  • Symptom: The sum of the parent compound peak area and all degradant peak areas is significantly less than 100% of the initial parent peak area.

  • Possible Causes & Troubleshooting Steps:

    • Non-UV Active Degradants: Some degradation pathways may produce smaller, aliphatic fragments that do not have a chromophore and are therefore not detected by a UV detector.

      • Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector to screen for non-UV active species.

    • Volatile Degradants: Small molecule fragments formed during degradation (e.g., from side-chain cleavage) might be volatile and lost during sample preparation or analysis.

      • Solution: Use headspace Gas Chromatography (GC) to analyze for volatile compounds in your stressed samples.

    • Adsorption to Surfaces: Highly polar or reactive degradants may irreversibly adsorb to the surfaces of your sample vials or HPLC column.

      • Solution: Use silanized vials. In your HPLC method, incorporate a high organic wash step at the end of each run to elute strongly retained compounds. Test different column chemistries.

Issue 2: Inconsistent Degradation Profile in Photostability Studies

  • Symptom: Replicate samples exposed to the same light source for the same duration show highly variable degradation percentages.

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Light Exposure: The geometry of your photostability chamber may lead to "hot spots" of higher light intensity.

      • Solution: Use a calibrated radiometer to map the light intensity within your chamber. Rotate samples periodically or use a turntable to ensure uniform exposure. Refer to ICH Q1B guidelines for photostability testing.[1]

    • Sample Matrix Effects: If your sample is in solution, the solvent can play a critical role in photodegradation. Some solvents can act as photosensitizers or quench reactive species.

      • Solution: Ensure your solvent is of high purity and photochemically inert. Run a control with the solvent alone to check for the formation of interfering peaks upon irradiation.

    • Oxygen Availability: The presence of dissolved oxygen can significantly impact photodegradation pathways, often leading to photo-oxidative processes.

      • Solution: For mechanistic studies, you can compare degradation rates in samples that have been sparged with an inert gas (e.g., nitrogen or argon) versus those saturated with air or oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study Setup

This protocol outlines the conditions for subjecting 2-Methoxy-5-(2-nitroethyl)phenol to forced degradation. A stock solution of 1 mg/mL is typically recommended.[1]

1. Acidic Hydrolysis: a. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. b. Incubate at 60°C for 24 hours. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

2. Basic Hydrolysis: a. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. b. Incubate at room temperature (25°C) for 4 hours. c. At specified time points (e.g., 0, 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

3. Oxidative Degradation: a. Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. b. Keep the solution at room temperature, protected from light, for 24 hours. c. Analyze at appropriate time points.

4. Photolytic Degradation: a. Prepare two 1 mg/mL solutions in a photochemically transparent solvent (e.g., acetonitrile/water). b. Expose one solution to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines). c. Wrap the second solution in aluminum foil and place it alongside the first as a dark control. d. Monitor degradation over time.

5. Thermal Degradation (Solid State): a. Place a thin layer of the solid compound in a vial. b. Heat in a calibrated oven at a temperature below the compound's melting point (e.g., 80°C). c. At various time points, dissolve a portion of the solid for analysis.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength (e.g., 254 nm or the λmax of the parent compound).

  • Injection Volume: 10 µL

Method Validation: This method must be validated for specificity by analyzing samples from the forced degradation study to ensure that all degradant peaks are well-resolved from the parent peak and from each other.

Visualizing Potential Degradation Pathways

The following diagrams illustrate hypothetical degradation pathways based on the chemical nature of 2-Methoxy-5-(2-nitroethyl)phenol.

Oxidative Degradation Pathway

G parent 2-Methoxy-5-(2-nitroethyl)phenol intermediate1 Phenoxy Radical parent->intermediate1 [O] (e.g., H2O2, air) product2 Side-chain Oxidation Product (e.g., Aldehyde) parent->product2 [O] at benzylic position product1 Ortho-Quinone Derivative intermediate1->product1 Further Oxidation

Caption: Plausible oxidative degradation pathways of the target molecule.

Base-Catalyzed Elimination Pathway

G parent 2-Methoxy-5-(2-nitroethyl)phenol product 2-Methoxy-5-(2-nitrovinyl)phenol parent->product Base (e.g., NaOH) E2 Elimination

Caption: Potential elimination reaction of the nitroethyl side chain.

Photolytic Degradation Pathway (Nitro Reduction)

G parent 2-Methoxy-5-(2-nitroethyl)phenol nitroso Nitroso Intermediate parent->nitroso hv [H] hydroxylamine Hydroxylamine Intermediate nitroso->hydroxylamine hv [H] amine Amino Product hydroxylamine->amine hv [H]

Sources

Troubleshooting

"troubleshooting guide for 2-Methoxy-5-(2-nitroethyl)phenol column chromatography"

This guide provides a comprehensive, in-depth troubleshooting resource for the column chromatography purification of 2-Methoxy-5-(2-nitroethyl)phenol. Designed for researchers and drug development professionals, this doc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth troubleshooting resource for the column chromatography purification of 2-Methoxy-5-(2-nitroethyl)phenol. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and resolve common purification challenges.

Understanding the Molecule: A Chromatographer's Perspective

2-Methoxy-5-(2-nitroethyl)phenol is a moderately polar aromatic compound. Its chromatographic behavior is primarily dictated by three key functional groups:

  • Phenolic Hydroxyl (-OH): This group is a strong hydrogen bond donor and is slightly acidic. It will interact strongly with the polar silanol groups (Si-OH) on the surface of silica gel, which can be a primary cause of peak tailing and, in some cases, irreversible adsorption.[1][2]

  • Nitroethyl (-CH₂CH₂NO₂): The nitro group is highly polar and a strong electron-withdrawing group. This contributes significantly to the overall polarity of the molecule and its affinity for the stationary phase.

  • Methoxy (-OCH₃): The methoxy group is a moderately polar, electron-donating group that can also participate in hydrogen bonding as an acceptor.

The combination of these groups means the compound will require a relatively polar solvent system to elute from a normal-phase column (e.g., silica gel) but may be prone to separation issues if conditions are not carefully optimized.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 2-Methoxy-5-(2-nitroethyl)phenol in a practical, question-and-answer format.

Q1: My compound is streaking badly or "tailing" down the column. What's happening and how do I fix it?

Potential Causes:

  • Strong Analyte-Stationary Phase Interaction: The primary culprit is often the acidic phenolic hydroxyl group interacting too strongly with the silica gel stationary phase.[3] This leads to a slow, continuous elution rather than a sharp, defined band.

  • Column Overload: Loading too much sample for the column size prevents the formation of a tight band at the origin, causing smearing as the sample travels down the column.[4]

  • Poor Sample Solubility: If the compound is not fully dissolved in the initial mobile phase or loading solvent, it can precipitate at the top of the column and then slowly redissolve as the elution progresses, causing significant tailing.

  • Inappropriate Solvent Polarity: A mobile phase that is not polar enough will result in very slow movement and band broadening.

Solutions & Protocols:

  • Modify the Mobile Phase:

    • Acidification: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent.[2] The acid protonates the silica surface and competes with the phenolic -OH for binding sites, leading to a more symmetrical peak shape. Always test this on a TLC plate first to ensure it doesn't alter your compound's Rf value undesirably.

    • Solvent Choice: For aromatic compounds like this, consider replacing hexane with toluene in your eluent system (e.g., Toluene:Ethyl Acetate). Toluene can engage in π-π stacking interactions with the aromatic ring, which can improve peak shape and selectivity compared to aliphatic solvents.[3]

  • Optimize Sample Loading:

    • Rule of Thumb: Do not load more than 1 g of crude material for every 20-40 g of silica gel.

    • Dry Loading: If your compound has poor solubility in the mobile phase, use the dry loading technique. Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the mass of your product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.

  • Check Compound Stability:

    • Before running a column, perform a stability test on a TLC plate. Spot your compound, let the plate sit for an hour, and then develop it. If you see new spots or streaking that wasn't there initially, your compound may be degrading on the silica.[5]

Q2: I can't achieve good separation between my product and a closely-eluting impurity. What are my options?

Potential Causes:

  • Insufficient Selectivity: Your chosen solvent system is eluting both compounds at a similar rate. The polarity difference between your product and the impurity is not being effectively exploited.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to a non-uniform solvent front and severe band broadening, ruining any potential separation.[6]

  • Incorrect Eluent Polarity: The ideal Rf for column separation is between 0.2 and 0.4. If your TLC shows spots with Rf values above 0.5, they will elute too quickly on the column, resulting in poor separation.

Solutions & Protocols:

  • Systematic Solvent System Re-evaluation (TLC is Key):

    • Goal: Find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity.

    • Strategy: Test solvent mixtures with different selectivities. A good starting point is a hexane/ethyl acetate system.[7] If that fails, try a dichloromethane/methanol system, which offers different intermolecular interactions.[3]

    • Fine-Tuning: Once you find a promising system, fine-tune the solvent ratio to bring the Rf of your target compound into the optimal 0.2-0.4 range.

  • Employ Gradient Elution:

    • If a single (isocratic) solvent system cannot resolve the mixture, a gradient is the next logical step. Start with a low-polarity mobile phase to allow the less polar compounds to separate. Then, gradually increase the percentage of the more polar solvent to elute your target compound and, subsequently, the more polar impurities.[4]

  • Change the Stationary Phase:

    • If silica gel (which is acidic) fails, consider an alternative.

    • Neutral Alumina: Alumina can be a good choice for compounds that are sensitive to acid.[3]

    • Reversed-Phase (C18) Silica: For highly polar impurities, a reversed-phase separation (using a nonpolar stationary phase and a polar mobile phase like water/acetonitrile) can be extremely effective.[8]

Q3: My compound seems to have decomposed on the column. How can I confirm this and prevent it?

Potential Causes:

  • Acid-Sensitivity: The acidic nature of standard silica gel can catalyze the degradation of sensitive functional groups. While the nitroethyl phenol structure is generally robust, impurities from the reaction could be sensitive.

  • Prolonged Exposure: The longer a compound spends on the column, the greater the chance of degradation. A separation that takes many hours increases this risk.

Solutions & Protocols:

  • Deactivate the Silica Gel:

    • You can reduce the acidity of silica gel by preparing a slurry in your mobile phase containing 1% triethylamine (for basic compounds) or another deactivating agent. However, for a phenolic compound, this is less common than acid modification. A better approach is often to switch to a less reactive stationary phase.

  • Use an Alternative Stationary Phase:

    • As mentioned, neutral alumina is a less acidic alternative.

    • Florisil is another option for compounds that are unstable on silica.[5]

  • Increase the Elution Speed (Flash Chromatography):

    • Use a finer mesh silica gel (e.g., 230-400 mesh) and apply positive pressure (air or nitrogen) to accelerate the solvent flow rate. This minimizes the time the compound spends in contact with the stationary phase, reducing the opportunity for degradation.

Core Experimental Protocols

Protocol 1: TLC Method Development
  • Prepare a Stock Solution: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the Plate: Use a capillary tube to make small, concentrated spots on a silica gel TLC plate.

  • Test Solvent Systems: Develop the plate in a chamber containing a test solvent system. Start with a nonpolar mixture and increase polarity.

    • System A (Standard): Hexane:Ethyl Acetate (Start at 9:1, then 4:1, 2:1, 1:1)

    • System B (Alternative Selectivity): Dichloromethane:Methanol (Start at 99:1, then 95:5)

  • Analyze: Visualize the spots under UV light and/or by staining. Calculate the Rf value.

  • Optimize: Adjust the solvent ratio until the desired compound has an Rf of ~0.3. Ensure there is clear separation from other visible spots.

Protocol 2: Slurry Packing a Flash Chromatography Column
  • Choose Column Size: Select a column with an appropriate diameter and length for the amount of material you need to purify.

  • Prepare Slurry: In a beaker, mix the required amount of silica gel (e.g., 40 g for 1 g of crude material) with the initial, least polar eluent determined from your TLC analysis.[7] Mix until a homogenous, pourable slurry is formed.

  • Pack the Column: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.[9] Pour the silica slurry into the column in one continuous motion.

  • Settle the Bed: Use positive pressure or tap the side of the column gently to pack the silica bed firmly and remove any air bubbles. A uniform, well-packed bed is critical for a good separation.[7]

  • Add Sand: Once packed, allow the excess solvent to drain to the level of the silica bed, then carefully add another thin layer of sand on top to prevent disturbance during sample loading.[9]

Visual Workflow and Logic Diagrams

Below are diagrams created using the DOT language to visualize key troubleshooting and optimization workflows.

TroubleshootingWorkflow Start Problem Identified (e.g., Poor Separation, Tailing) CheckTLC Re-evaluate TLC Data Is Rf optimal (0.2-0.4)? Is there streaking on plate? Start->CheckTLC CheckPacking Inspect Column Packing Are there cracks or channels? Start->CheckPacking CheckLoad Evaluate Sample Load Is column overloaded? Start->CheckLoad SolventOpt Optimize Solvent System (Change polarity or solvent type) CheckTLC->SolventOpt  Rf not optimal ModifyEluent Modify Eluent (e.g., add 0.1% Acetic Acid) CheckTLC->ModifyEluent  Streaking on TLC ChangePhase Change Stationary Phase (e.g., Alumina, C18) CheckTLC->ChangePhase  Decomposition on TLC Repack Repack Column Carefully CheckPacking->Repack DryLoad Reduce Load or Use Dry Loading CheckLoad->DryLoad

Caption: A logical workflow for troubleshooting common column chromatography issues.

SolventOptimization step1 Step 1: Initial TLC Run crude sample in Hex:EtOAc (4:1) result1 {Analyze Rf|Rf < 0.2 (Too Low)} step1->result1 result2 {Analyze Rf|Rf > 0.4 (Too High)} step1->result2 result3 {Analyze Rf|0.2 < Rf < 0.4 (Optimal)} step1->result3 step2 Step 2: Increase Polarity Try Hex:EtOAc (2:1) result1->step2 step3 Step 3: Decrease Polarity Try Hex:EtOAc (9:1) result2->step3 step4 Step 4: Proceed to Column Use this solvent system result3->step4 step2->step1 Re-analyze step3->step1 Re-analyze

Caption: An iterative process for optimizing the mobile phase using TLC.

Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice, provides good resolving power for moderately polar compounds.
Alternative Phase Neutral AluminaUse if compound shows acid sensitivity or degradation on silica gel.[3]
Mobile Phase (Start) Hexane:Ethyl AcetateA versatile system with a wide polarity range. Start with low polarity (e.g., 4:1) and adjust based on TLC.[7]
Mobile Phase Additive 0.1-1% Acetic AcidTo suppress strong interactions of the phenolic -OH with silica, reducing peak tailing.[2]
Rf Target (TLC) 0.2 - 0.4Provides the best balance between resolution and run time on the column.
Sample Loading < 1:30 (Sample:Silica w/w)Prevents column overloading, which leads to poor separation and band broadening.[4]

References

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. - ResearchGate. Available at: [Link]

  • 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem. Available at: [Link]

  • Phenol, 2-methoxy- - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. Available at: [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • Separation of Sodium 2-methoxy-5-nitrophenolate on Newcrom R1 HPLC column. Available at: [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at: [Link]

  • Synthesis and Purification of Nitrophenols | UKEssays.com. Available at: [Link]

  • Column chromatography of phenolics? - ResearchGate. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry - Reddit. Available at: [Link]

  • Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1) - Cheméo. Available at: [Link]

  • troubleshooting column chromatography : r/chemistry - Reddit. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2-Methoxy-5-(2-nitroethyl)phenol and its Analogs: A Guide for Researchers

In the landscape of medicinal chemistry and drug discovery, the nuanced interplay of a molecule's functional groups dictates its biological activity and therapeutic potential. This guide offers a comprehensive comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced interplay of a molecule's functional groups dictates its biological activity and therapeutic potential. This guide offers a comprehensive comparative analysis of 2-Methoxy-5-(2-nitroethyl)phenol, a molecule of growing interest, and its structural analogs. Due to the limited direct experimental data on this specific compound, this analysis will draw upon established principles of medicinal chemistry and available data from closely related analogs to provide a predictive framework for its properties and potential applications.

The core structure of 2-Methoxy-5-(2-nitroethyl)phenol integrates a guaiacol (2-methoxyphenol) moiety with a nitroethyl side chain. This unique combination suggests a spectrum of potential biological activities, from antimicrobial and antioxidant to roles as a synthetic intermediate for more complex therapeutic agents. Understanding the contributions of each functional group is paramount to predicting the compound's behavior and designing novel analogs with enhanced efficacy and safety profiles.

Synthetic Pathways: From Precursor to Target Molecule

The synthesis of 2-Methoxy-5-(2-nitroethyl)phenol is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from established organic chemistry reactions, likely commencing with the commercially available precursor, 2-Methoxy-5-nitrophenol. A proposed two-step synthesis is outlined below.

Proposed Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol

A potential synthetic route involves the initial formation of a phenoxide followed by a nucleophilic substitution reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution A 2-Methoxy-5-nitrophenol C Sodium 2-methoxy-5-nitrophenoxide A->C Ethanol B Sodium Ethoxide B->C D Sodium 2-methoxy-5-nitrophenoxide F 2-Methoxy-5-(2-nitroethyl)phenol D->F E 1-bromo-2-nitroethane E->F

Caption: Proposed two-step synthesis of 2-Methoxy-5-(2-nitroethyl)phenol.

Comparative Analysis of Physicochemical Properties

The biological activity of a compound is intrinsically linked to its physicochemical properties. The introduction of the nitroethyl group in place of the nitro group on the aromatic ring is expected to significantly alter these properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa
2-Methoxy-5-nitrophenolC₇H₇NO₄169.13[1]1.58.31[2]
2-Methoxy-4-(2-nitroethyl)phenolC₉H₁₁NO₄197.191.8~9.5
2-Methoxy-5-(2-nitroethyl)phenol C₉H₁₁NO₄ 197.19 1.8 ~9.5

Predicted values are estimations based on computational models and structural similarity to known compounds.

The addition of the ethyl linker increases the lipophilicity (higher LogP), which may enhance membrane permeability. The electron-withdrawing effect of the nitro group on the phenolic proton's acidity is attenuated by the ethyl spacer, leading to a higher predicted pKa compared to 2-Methoxy-5-nitrophenol.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct biological data for 2-Methoxy-5-(2-nitroethyl)phenol is scarce, we can infer its potential activities by examining its structural analogs. The primary areas of interest include antioxidant, antimicrobial, and enzyme inhibitory activities.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[3] The antioxidant capacity is influenced by the nature and position of substituents on the aromatic ring.

The methoxy group at the ortho position can participate in stabilizing the resulting phenoxyl radical through resonance. The nitro group, being strongly electron-withdrawing, generally decreases the antioxidant activity of phenols when directly attached to the ring by destabilizing the phenoxyl radical. However, in 2-Methoxy-5-(2-nitroethyl)phenol, the nitro group is insulated by the ethyl chain, which may mitigate this deactivating effect.

Structure-Activity Relationship for Antioxidant Activity

SAR cluster_0 Core Scaffold: Methoxyphenol cluster_1 Substituent Effects Core Phenolic Ring OH -OH (Essential for H-donation) Core->OH Activity OMe -OCH3 (Electron-donating, stabilizing) Core->OMe Enhances NO2_ring -NO2 on ring (Electron-withdrawing, deactivating) Core->NO2_ring Decreases NO2_chain -(CH2)2NO2 (Reduced deactivation) Core->NO2_chain Potentially less decrease

Caption: Influence of functional groups on the antioxidant activity of nitrophenol analogs.

Antimicrobial Activity

Both phenols and nitroaromatic compounds are known to possess antimicrobial properties.[4] Phenols can disrupt microbial cell membranes, while the nitro group can be reduced by microbial enzymes to form cytotoxic radical species. The combination of these two pharmacophores in 2-Methoxy-5-(2-nitroethyl)phenol and its analogs suggests potential for antimicrobial activity. The increased lipophilicity of the nitroethyl analog compared to the nitrophenol precursor may enhance its ability to penetrate microbial cell walls.

Enzyme Inhibition and Other Potential Activities

2-Methoxy-5-nitrophenol has been utilized in the synthesis of potent inhibitors of vascular endothelial growth factor (VEGF) and tyrosine kinases, as well as GABA analogs and phosphodiesterase inhibitors like rolipram.[2][5] This suggests that the guaiacol-nitro scaffold is a valuable starting point for the development of enzyme inhibitors. The 2-nitroethyl analog could serve as a similar intermediate, with the nitro group being a versatile handle for further chemical modifications, such as reduction to an amine.

Experimental Protocols for Performance Evaluation

To empirically validate the predicted activities of 2-Methoxy-5-(2-nitroethyl)phenol and its analogs, standardized in vitro assays are essential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a stock solution of DPPH (e.g., 0.1 mM in methanol).

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the test compound dilutions to the respective wells.

  • Include a control well with the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method for assessing antioxidant activity.[4]

Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to the antioxidant concentration.

Protocol:

  • Prepare an ABTS stock solution (e.g., 7 mM in water).

  • Prepare a potassium persulfate solution (e.g., 2.45 mM in water).

  • Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical.

  • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a small volume of the test compound to the diluted ABTS•+ solution.

  • Incubate for a defined period (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

Conclusion and Future Directions

While direct experimental data on 2-Methoxy-5-(2-nitroethyl)phenol is limited, a comparative analysis based on its structural analogs provides valuable insights into its potential physicochemical properties and biological activities. The introduction of the nitroethyl group is predicted to increase lipophilicity and modulate the electronic properties compared to its precursor, 2-Methoxy-5-nitrophenol.

Future research should focus on the synthesis and in vitro evaluation of 2-Methoxy-5-(2-nitroethyl)phenol to validate these predictions. A systematic investigation of a series of analogs with variations in the linker length between the phenyl ring and the nitro group, as well as substitutions on the aromatic ring, would provide a more comprehensive understanding of the structure-activity relationships governing the biological effects of this promising class of compounds. Such studies will be instrumental in unlocking the full therapeutic potential of these nitrophenol derivatives.

References

  • PubChem. 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. [Link]

  • PubMed. Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. [Link]

  • Luminix Health. 2-Methoxy-5-nitrophenol. [Link]

  • MDPI. Comparative Analysis of Root Phenolic Profiles and Antioxidant Activity of Five Native and Invasive Solidago L. Species. [Link]

  • R Discovery. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • PubMed. Nitrophenols disrupt the expression and activity of biotransformation enzymes (CYP3A and COMT) in chicken ovarian follicles in vivo and in vitro. [Link]

  • Google Patents. CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • ResearchGate. Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

  • NR Life Care. 2-Methoxy-5-Nitro Phenol Manufacturer in Ahmedabad. [Link]

  • MDPI. In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. [Link]

  • PubChem. 2-Methoxy-4-(2-nitroethyl)phenol. National Center for Biotechnology Information. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • Chemdad. 2-Methoxy-5-nitrophenol. [Link]

  • Semantic Scholar. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to. [Link]

  • PubMed. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxy-5-(2-nitroethyl)phenol Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Methoxy-5-(2-nitroethyl)phenol, a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document will delve into the validation of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5][6][7]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5][6] This guide will not only present the validation data but also explain the rationale behind the experimental choices, ensuring a trustworthy and authoritative resource for your laboratory.

The Analyte: 2-Methoxy-5-(2-nitroethyl)phenol

2-Methoxy-5-(2-nitroethyl)phenol is an aromatic compound characterized by the presence of a phenol, a methoxy, and a nitroethyl group. Its chemical structure dictates the choice of analytical methodologies and potential challenges in quantification.

digraph "2_Methoxy_5_2_nitroethyl_phenol_Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];

The Importance of Method Validation

Analytical method validation is a systematic process that confirms an analytical procedure is suitable for its intended use.[8] It provides confidence that the method produces accurate, precise, and reproducible results under defined conditions.[8] This is crucial for regulatory compliance, ensuring product quality, and maintaining research integrity.[8]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique depends on various factors, including the analyte's physicochemical properties, the sample matrix, the required sensitivity, and the available instrumentation. This guide will compare HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of 2-Methoxy-5-(2-nitroethyl)phenol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[8] For phenolic compounds, reverse-phase HPLC with UV detection is a common and robust method.[9][10][11]

Experimental Protocol: HPLC Method Validation

  • Instrumentation: HPLC system with a UV-Vis detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point for phenolic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of 2-Methoxy-5-(2-nitroethyl)phenol to find the wavelength of maximum absorbance (λmax). Phenolic compounds often exhibit strong absorbance around 280 nm.[12]

  • Standard Preparation: Prepare a stock solution of 2-Methoxy-5-(2-nitroethyl)phenol in a suitable solvent (e.g., methanol or acetonitrile) and create a series of calibration standards by serial dilution.

digraph "HPLC_Validation_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Validation Parameters for HPLC Quantification of 2-Methoxy-5-(2-nitroethyl)phenol

ParameterAcceptance CriteriaExpected Performance
Specificity The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[13]No interference from placebo or known impurities at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99.[9][10]r² ≥ 0.999 over a concentration range of 1-100 µg/mL.
Accuracy Recovery of 98-102%.[9]99.0 - 101.5% recovery across three concentration levels.
Precision Repeatability (RSD) ≤ 2%. Intermediate Precision (RSD) ≤ 3%.[9]Repeatability RSD < 1.0%. Intermediate Precision RSD < 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.05 µg/mL.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.0.15 µg/mL.
Robustness The method's reliability under small, deliberate variations in conditions.[13]Consistent results with minor changes in mobile phase composition, flow rate, and column temperature.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly for volatile and semi-volatile compounds.[14] For phenolic compounds, derivatization is often employed to increase volatility and improve peak shape.[15]

Experimental Protocol: GC-MS Method Validation

  • Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms).

  • Derivatization: Silylation with a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is a common approach to derivatize the hydroxyl group of the phenol.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a higher temperature (e.g., 300°C) to ensure good separation.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Spectrometry: Full scan mode to identify the characteristic fragmentation pattern of the derivatized analyte, followed by Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.

digraph "GC_MS_Workflow" { graph [fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

Validation Parameters for GC-MS Quantification of 2-Methoxy-5-(2-nitroethyl)phenol

ParameterAcceptance CriteriaExpected Performance
Specificity No co-eluting peaks with the same mass spectrum as the analyte.Unique fragmentation pattern and no interfering peaks in SIM mode.
Linearity Correlation coefficient (r²) ≥ 0.99.r² ≥ 0.998 over a concentration range of 0.1-50 µg/mL.
Accuracy Recovery of 95-105%.97.5 - 103.0% recovery.
Precision Repeatability (RSD) ≤ 5%. Intermediate Precision (RSD) ≤ 7%.Repeatability RSD < 3.0%. Intermediate Precision RSD < 5.0%.
LOD Signal-to-noise ratio of 3:1.0.01 µg/mL.
LOQ Signal-to-noise ratio of 10:1.0.03 µg/mL.
Robustness Consistent results with minor changes in oven temperature program and gas flow rate.Stable performance with slight variations in analytical conditions.
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the UV-visible range.[16][17] Phenolic compounds, with their aromatic rings, are well-suited for this technique.[12]

Experimental Protocol: UV-Vis Spectrophotometry Method Validation

  • Instrumentation: A calibrated UV-Vis spectrophotometer.

  • Solvent: A solvent that does not absorb in the same region as the analyte (e.g., methanol, ethanol, or a suitable buffer).

  • Wavelength Selection: Scan a solution of 2-Methoxy-5-(2-nitroethyl)phenol from 200-400 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration.

Validation Parameters for UV-Vis Spectrophotometry Quantification of 2-Methoxy-5-(2-nitroethyl)phenol

ParameterAcceptance CriteriaExpected Performance
Specificity Limited specificity; susceptible to interference from other UV-absorbing compounds.[17]May require sample cleanup or a correction method if interfering substances are present.
Linearity Correlation coefficient (r²) ≥ 0.99.r² ≥ 0.995 over a concentration range of 2-20 µg/mL.
Accuracy Recovery of 97-103%.98.0 - 102.5% recovery.
Precision Repeatability (RSD) ≤ 2%.Repeatability RSD < 1.5%.
LOD Based on the standard deviation of the blank.~0.5 µg/mL.
LOQ Based on the standard deviation of the blank.~1.5 µg/mL.
Robustness Consistent results with minor changes in pH or solvent composition.Minimal impact from slight variations in experimental conditions.

Comparative Summary and Recommendations

FeatureHPLCGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Sensitivity (LOQ) High (ng/mL)Very High (pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerate (due to derivatization)High
Cost ModerateHighLow
Complexity ModerateHighLow
Ideal Application Routine quality control, purity analysis, stability studies.Trace level analysis, impurity identification, complex matrices.Rapid, high-throughput screening, simple formulations.

Choosing the Right Method:

  • For routine quality control and release testing where high precision and accuracy are paramount, HPLC is the recommended method. Its high specificity and good sensitivity make it a reliable workhorse for pharmaceutical analysis.[9][10]

  • For trace-level quantification or when dealing with complex sample matrices , the superior selectivity and sensitivity of GC-MS make it the ideal choice.[14] It is also invaluable for impurity profiling and identification.

  • For rapid screening or in situations where high sample throughput is required and the sample matrix is simple , UV-Vis spectrophotometry offers a cost-effective and straightforward solution.[16][17] However, its lower specificity must be considered, and it may not be suitable for regulatory submissions without complementary methods to ensure specificity.

Conclusion

The validation of analytical methods is a critical component of the drug development lifecycle, ensuring the generation of reliable and accurate data.[8] This guide has provided a comparative overview of HPLC, GC-MS, and UV-Vis spectrophotometry for the quantification of 2-Methoxy-5-(2-nitroethyl)phenol. By understanding the principles behind each technique and the rationale for the validation parameters, researchers can confidently select and implement the most appropriate method for their specific needs, ensuring the integrity and quality of their work.

References

  • SIELC Technologies. (n.d.). Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Rimawi, F., et al. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Molecules, 28(20), 7118.
  • Toshboyev, F. N. (2025). VALIDATION OF ANALYTICAL METHODS AND CHROMATOGRAPHIC METHODS.
  • Kim, J. H., et al. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology, 33(7), 923-931.
  • Lee, J., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 37(1), 85-93.
  • Cledera-Castro, M. del M., & Santos-Delgado, M. J. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Various Authors. (2025). Validation of Analytical Methods.
  • Mourne Training Services. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Patel, P. N., et al. (2011). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. Indian Journal of Pharmaceutical Sciences, 73(4), 441-445.
  • Kumar, A., et al. (2024). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitrophenol. PubChem. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Dias, R., et al. (2025). (PDF) The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • University of Utah. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • International Council for Harmonisation. (2023).
  • Tolic, A., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Technology and Biotechnology, 54(3), 304-309.
  • Dias, R., et al. (2023). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. Asian Journal of Pharmaceutical Analysis, 13(4), 209-214.
  • Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
  • Edinburgh Instruments. (2025). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.
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Validation

A Comparative Analysis of 2-Methoxy-5-nitrophenol and Other Nitrophenols in a Research and Development Context

This guide provides an in-depth comparison of 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol) with other foundational nitrophenols, namely 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. The focus is on evaluati...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-Methoxy-5-nitrophenol (also known as 5-Nitroguaiacol) with other foundational nitrophenols, namely 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol. The focus is on evaluating their respective efficacies, not as final drug products, but as versatile intermediates and bioactive scaffolds in the landscape of drug discovery and chemical synthesis. We will delve into their physicochemical properties, synthetic utility, and biological potential, supported by experimental frameworks.

A note on nomenclature: The topic specified "2-Methoxy-5-(2-nitroethyl)phenol." However, the preponderance of scientific literature and available data points to "2-Methoxy-5-nitrophenol" as the compound of significant interest in this chemical family. This guide will therefore focus on the latter, a valued precursor in medicinal chemistry.

Introduction: The Nitrophenol Family - More Than Just Simple Scaffolds

Nitrophenols are aromatic compounds characterized by a hydroxyl group and one or more nitro groups attached to a benzene ring.[1] The electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic proton, making nitrophenols generally more acidic than phenol itself.[1] While foundational isomers like 2-, 3-, and 4-nitrophenol have broad applications as precursors for dyes, pesticides, and some pharmaceuticals, they are also recognized for their environmental toxicity.[2][3]

The introduction of additional functional groups, such as the methoxy group in 2-Methoxy-5-nitrophenol, dramatically alters the molecule's electronic properties, reactivity, and biological specificity. This guide will illuminate how these substitutions define the unique synthetic "efficacy" of 2-Methoxy-5-nitrophenol, positioning it as a more specialized and often more valuable building block in targeted drug development compared to its simpler counterparts.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the phenol ring dictates the physical and chemical properties of these compounds, which in turn influences their reactivity, solubility, and pharmacokinetic potential. The methoxy group in 2-Methoxy-5-nitrophenol, for instance, adds steric bulk and modulates the electronic environment, distinguishing it from the parent isomers.

Property2-Methoxy-5-nitrophenol2-Nitrophenol3-Nitrophenol4-Nitrophenol
Molecular Formula C₇H₇NO₄[4]C₆H₅NO₃[1]C₆H₅NO₃[1]C₆H₅NO₃[1]
Molar Mass ( g/mol ) 169.13[4]139.11[1]139.11[1]139.11[1]
Melting Point (°C) 103-107[5]43-4597113-114
pKa ~8.31 (Predicted)[5]7.238.357.15
Appearance Yellow to light brown powder[5]Yellow solid[1]Yellow solid[1]Colorless to pale yellow solid[2]
CAS Number 636-93-1[4]88-75-5[1]554-84-7[1]100-02-7[1]

Expert Insights: The methoxy group in the ortho position to the hydroxyl group in 2-Methoxy-5-nitrophenol can participate in intramolecular hydrogen bonding, influencing its melting point and solubility. Its predicted pKa is notably higher than that of 4-nitrophenol, suggesting it is a weaker acid. This is a critical consideration in designing synthetic reactions, as the reactivity of the phenoxide ion will be altered.

Structural Comparison of Nitrophenols

The following diagram illustrates the structural differences between 2-Methoxy-5-nitrophenol and the three primary nitrophenol isomers.

G cluster_0 2-Methoxy-5-nitrophenol cluster_1 2-Nitrophenol cluster_2 3-Nitrophenol cluster_3 4-Nitrophenol 2m5n 2m5n 2n 2n 3n 3n 4n 4n

Caption: Chemical structures of key nitrophenols.

Efficacy in Synthetic Chemistry: A Tale of Two Roles

The "efficacy" of a nitrophenol in a research context is largely defined by its utility as a synthetic intermediate. Here, a clear distinction emerges between the broad-spectrum applications of simple nitrophenols and the highly targeted use of 2-Methoxy-5-nitrophenol.

2-Methoxy-5-nitrophenol: A Specialized Precursor

This compound is not typically used for its intrinsic biological activity but is highly valued as a starting material for complex, high-value molecules. Its primary efficacy lies in its pre-functionalized scaffold, which directs synthesis toward specific therapeutic targets.

Key Synthetic Applications:

  • VEGF and Tyrosine Kinase Inhibitors: The structural motifs within 2-Methoxy-5-nitrophenol are integral to the synthesis of various kinase inhibitors used in oncology.[4][5]

  • GABA Analogues: It serves as a building block for creating analogues of gamma-aminobutyric acid, a principal inhibitory neurotransmitter.[5]

  • Phosphodiesterase (PDE) Inhibitors: It is a known precursor for rolipram, a selective PDE4 inhibitor investigated for its anti-inflammatory and antidepressant effects.[4][5]

  • Antimalarial Agents: Research has identified it as a starting point for developing inhibitors of Plasmodium falciparum apicoplast DNA polymerase.[6]

The diagram below illustrates its central role as a starting material for diverse bioactive compounds.

Synthesis_Pathway cluster_products Bioactive Molecules start 2-Methoxy-5-nitrophenol kinase_inhib Tyrosine Kinase Inhibitors start->kinase_inhib Multi-step Synthesis gaba GABA Analogues start->gaba Chemical Transformation pde PDE Inhibitors (e.g., Rolipram) start->pde Synthetic Route antimalarial Antimalarial Agents start->antimalarial Drug Development Pathway

Caption: Synthetic utility of 2-Methoxy-5-nitrophenol.

2-, 3-, and 4-Nitrophenol: Foundational Building Blocks and Their Limitations

The simpler nitrophenols are workhorses in the chemical industry but generally lead to less complex final products.

  • 4-Nitrophenol: Widely used as a precursor to the analgesic paracetamol, the pesticide parathion, and as a key substrate in a model reaction for catalysis research (reduction to 4-aminophenol).[1][7] However, it is also a high-priority environmental pollutant with significant toxicity, including the potential to cause blood disorders and damage to the central nervous system, liver, and kidneys.[2][3]

  • 3-Nitrophenol: Primarily used as a precursor to the drug mesalazine (5-aminosalicylic acid), an anti-inflammatory agent used to treat inflammatory bowel disease.[1]

  • 2-Nitrophenol: Serves as an intermediate in the production of certain pesticides and fungicides.[2]

While effective as precursors, the broader toxicity profile of these simpler nitrophenols necessitates careful handling and raises environmental concerns.[3][8] 4-Nitrophenol, in particular, is noted to be more harmful than 2-nitrophenol in animal studies.[8]

Experimental Protocol: Catalytic Reduction of a Nitrophenol

To provide a tangible experimental context, we detail a standard protocol for the catalytic reduction of 4-nitrophenol to 4-aminophenol. This reaction is a benchmark for assessing the efficacy of nanocatalysts and is a crucial transformation in both environmental remediation and pharmaceutical synthesis.[3][7] The same principles can be applied to the reduction of the nitro group in 2-Methoxy-5-nitrophenol during a synthetic sequence.

Objective: To monitor the catalytic reduction of 4-nitrophenol using a metal nanoparticle catalyst and UV-Vis spectroscopy.

Materials:

  • 4-nitrophenol solution (0.1 mM)

  • Sodium borohydride (NaBH₄) solution (10 mM, freshly prepared)

  • Metal nanoparticle catalyst suspension (e.g., Ag, Au, Pt)[7]

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Methodology:

  • Baseline Measurement:

    • Pipette 2.5 mL of 0.1 mM 4-nitrophenol solution into a quartz cuvette.

    • Add 0.5 mL of freshly prepared 10 mM NaBH₄ solution. The solution will turn to a bright yellow, indicating the formation of the 4-nitrophenolate ion under basic conditions.

    • Immediately place the cuvette in the spectrophotometer and record the initial absorbance spectrum (typically scanning from 300-500 nm). Note the characteristic peak of the 4-nitrophenolate ion at approximately 400 nm.

  • Initiation of Catalytic Reaction:

    • To the same cuvette, add a small, defined volume (e.g., 50 µL) of the metal nanoparticle catalyst suspension.

    • Quickly mix the solution by gentle inversion (or with a micro-stir bar if available).

    • Immediately start recording UV-Vis spectra at fixed time intervals (e.g., every 30-60 seconds).

  • Data Acquisition and Analysis:

    • Continue recording spectra until the yellow color of the solution disappears and the absorbance peak at 400 nm is gone.

    • Observe the concurrent appearance of a new peak corresponding to 4-aminophenol at approximately 300 nm.

    • Plot the absorbance at 400 nm versus time. The rate of decrease in absorbance is indicative of the catalyst's efficacy.

    • The apparent rate constant (k) can be calculated by plotting ln(Aₜ/A₀) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Self-Validating System: The visual color change from yellow to colorless provides an immediate qualitative confirmation of the reaction's progress. The simultaneous decrease of the reactant peak (400 nm) and the increase of the product peak (300 nm) in the UV-Vis spectra provide a quantitative, self-validating measure of the conversion.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare 0.1 mM 4-Nitrophenol Solution C Mix 4-NP and NaBH4 in cuvette A->C B Prepare fresh 10 mM NaBH4 Solution B->C D Record Baseline Absorbance (t=0) C->D E Add Catalyst & Mix D->E F Record Spectra at Regular Time Intervals E->F G Monitor Decrease of 400 nm Peak F->G H Plot Absorbance vs. Time G->H I Calculate Rate Constant (k) H->I

Sources

Comparative

In Vivo Validation of 2-Methoxy-5-(2-nitroethyl)phenol: A Comparative Guide to Assessing Anti-Inflammatory and Antioxidant Efficacy

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of 2-Methoxy-5-(2-nitroethyl)phenol. Given the absence of extensive research on th...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of 2-Methoxy-5-(2-nitroethyl)phenol. Given the absence of extensive research on this specific molecule, we will proceed based on a chemically-informed hypothesis of its biological activity. The presence of a methoxyphenol moiety suggests potential antioxidant and anti-inflammatory properties, as is common with many phenolic compounds.[1][2][3][4] This guide will detail a robust in vivo validation strategy to test this hypothesis, comparing the compound's performance against established alternatives and providing the necessary experimental protocols to ensure scientific rigor.

Foundational Hypothesis: The Dual Anti-Inflammatory and Antioxidant Potential of 2-Methoxy-5-(2-nitroethyl)phenol

The chemical structure of 2-Methoxy-5-(2-nitroethyl)phenol, characterized by a hydroxyl group attached to a benzene ring, places it in the broad class of phenolic compounds. Phenols are well-documented for their antioxidant capabilities, primarily through their ability to scavenge free radicals.[2][5] Furthermore, many natural and synthetic methoxyphenol compounds have demonstrated significant anti-inflammatory and antioxidant effects in various studies.[3] Therefore, our central hypothesis is that 2-Methoxy-5-(2-nitroethyl)phenol will exhibit both anti-inflammatory and antioxidant activities in vivo. This guide outlines the experimental pathways to validate these dual activities.

In Vivo Validation Strategy: A Two-Pronged Approach

To thoroughly assess the hypothesized bioactivities, a two-pronged in vivo validation strategy is proposed. This involves utilizing well-established animal models to independently evaluate the anti-inflammatory and antioxidant potential of 2-Methoxy-5-(2-nitroethyl)phenol.

Assessment of Anti-Inflammatory Activity: The Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[6][7][8] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized, biphasic inflammatory response, making it an ideal model to observe the effects of potential anti-inflammatory drugs.[7]

Comparative Compound: Celecoxib, a potent and selective COX-2 inhibitor, will be used as the positive control.[9][10][11][12][13] This allows for a direct comparison of the efficacy of 2-Methoxy-5-(2-nitroethyl)phenol against a clinically relevant nonsteroidal anti-inflammatory drug (NSAID).[14]

Experimental Workflow:

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Observation Phase cluster_2 Data Analysis Phase animal_acclimatization Animal Acclimatization (7 days) baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement group_allocation Random Allocation into Groups baseline_measurement->group_allocation dosing Compound Administration (Vehicle, Test Compound, Celecoxib) group_allocation->dosing carrageenan_injection Carrageenan Injection (Subplantar) dosing->carrageenan_injection paw_measurement Paw Volume Measurement (Hourly for 6 hours) carrageenan_injection->paw_measurement edema_calculation Calculation of Paw Edema (%) paw_measurement->edema_calculation statistical_analysis Statistical Analysis (e.g., ANOVA) edema_calculation->statistical_analysis

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Detailed Protocol:

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least 7 days under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle, ad libitum access to food and water).[1]

  • Grouping: Animals are randomly divided into at least three groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or appropriate solvent)

    • 2-Methoxy-5-(2-nitroethyl)phenol (at various doses)

    • Positive Control (Celecoxib, e.g., 30 mg/kg)

  • Compound Administration: The test compound, vehicle, or positive control is administered orally or intraperitoneally 60 minutes before carrageenan injection.[8]

  • Inflammation Induction: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.[6][8]

  • Paw Volume Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours post-injection.[6]

  • Data Analysis: The percentage of paw edema is calculated for each animal at each time point. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated groups compared to the vehicle control group.

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle Control-X ± x0%
2-Methoxy-5-(2-nitroethyl)phenol10Y ± yA%
2-Methoxy-5-(2-nitroethyl)phenol30Z ± zB%
2-Methoxy-5-(2-nitroethyl)phenol100W ± wC%
Celecoxib30V ± vD%
Assessment of Antioxidant Activity: Systemic Oxidative Stress Model

To evaluate the in vivo antioxidant capacity, a systemic oxidative stress model can be induced in rodents. This approach allows for the assessment of the compound's ability to modulate key antioxidant enzymes and reduce markers of oxidative damage in various tissues.[15][16]

Comparative Compound: N-acetylcysteine (NAC) will be used as the positive control. NAC is a well-established antioxidant that acts as a precursor to glutathione (GSH), a critical intracellular antioxidant.[17][18][19][20][21]

Experimental Workflow:

G cluster_0 Pre-Treatment & Induction cluster_1 Sample Collection cluster_2 Biochemical Analysis animal_acclimatization Animal Acclimatization (7 days) group_allocation Random Allocation into Groups animal_acclimatization->group_allocation dosing Compound Administration (Vehicle, Test Compound, NAC) group_allocation->dosing oxidative_stress Induction of Oxidative Stress (e.g., CCl4 or D-galactose) dosing->oxidative_stress euthanasia Euthanasia oxidative_stress->euthanasia tissue_collection Tissue Collection (Liver, Kidney, Brain) euthanasia->tissue_collection blood_collection Blood Collection euthanasia->blood_collection tissue_homogenization Tissue Homogenization tissue_collection->tissue_homogenization antioxidant_assays Antioxidant Enzyme Assays (SOD, CAT, GPx) tissue_homogenization->antioxidant_assays mda_assay Lipid Peroxidation Assay (MDA levels) tissue_homogenization->mda_assay gsh_assay Glutathione Assay (GSH levels) tissue_homogenization->gsh_assay

Caption: Workflow for In Vivo Antioxidant Activity Assessment.

Detailed Protocol:

  • Animal Acclimatization and Grouping: Similar to the anti-inflammatory model, rodents are acclimatized and grouped.

  • Compound Administration: The test compound, vehicle, or NAC is administered for a set period (e.g., 7-14 days) before and/or during the induction of oxidative stress.

  • Induction of Oxidative Stress: Oxidative stress can be induced by various agents, such as carbon tetrachloride (CCl4) or D-galactose, which are known to generate reactive oxygen species (ROS).[22]

  • Sample Collection: At the end of the treatment period, animals are euthanized, and blood and tissues (e.g., liver, kidney, brain) are collected.[23]

  • Biochemical Analysis: Tissue homogenates and serum are used to measure:

    • Lipid Peroxidation: Malondialdehyde (MDA) levels as an indicator of lipid damage.[16]

    • Antioxidant Enzymes: Activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[16][22]

    • Reduced Glutathione (GSH): Levels of this key non-enzymatic antioxidant.[16][23]

Expected Data Presentation:

Treatment GroupDose (mg/kg)Liver MDA (nmol/mg protein) ± SEMLiver SOD (U/mg protein) ± SEMLiver GSH (μmol/g tissue) ± SEM
Normal Control-X ± xA ± aP ± p
Vehicle + Oxidative Stress-Y ± yB ± bQ ± q
2-Methoxy-5-(2-nitroethyl)phenol + Oxidative Stress30Z ± zC ± cR ± r
N-acetylcysteine + Oxidative Stress100W ± wD ± dS ± s

Mechanistic Insights: Potential Signaling Pathways

The anti-inflammatory and antioxidant effects of phenolic compounds are often mediated through the modulation of key signaling pathways.

G cluster_0 Inflammatory Cascade cluster_1 Oxidative Stress Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation COX2_Expression COX-2 Expression NFkB_Activation->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxidative_Stress Oxidative Stress (e.g., CCl4) ROS_Production ROS Production Oxidative_Stress->ROS_Production Lipid_Peroxidation Lipid Peroxidation ROS_Production->Lipid_Peroxidation Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Test_Compound 2-Methoxy-5-(2-nitroethyl)phenol Test_Compound->NFkB_Activation Inhibition Test_Compound->ROS_Production Scavenging Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx) Antioxidant_Enzymes->ROS_Production Neutralization

Caption: Hypothesized Signaling Pathways Modulated by the Test Compound.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vivo validation of 2-Methoxy-5-(2-nitroethyl)phenol's hypothesized anti-inflammatory and antioxidant activities. The successful execution of these experiments will not only elucidate the compound's efficacy but also provide a comparative benchmark against established drugs. Positive results would warrant further investigation into the specific molecular mechanisms, pharmacokinetic and pharmacodynamic profiles, and chronic toxicity studies to fully assess its therapeutic potential. The self-validating nature of these protocols, through the inclusion of both vehicle and positive controls, ensures the generation of robust and reliable data, which is paramount in the early stages of drug discovery and development.

References

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Validation

Benchmarking Novel Compound 2-Methoxy-5-(2-nitroethyl)phenol: A Strategic Guide to Target Validation and Comparative Analysis

Introduction: Navigating the Path from Novel Compound to Characterized Inhibitor In the landscape of drug discovery, the emergence of novel chemical entities like 2-Methoxy-5-(2-nitroethyl)phenol presents both an opportu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Path from Novel Compound to Characterized Inhibitor

In the landscape of drug discovery, the emergence of novel chemical entities like 2-Methoxy-5-(2-nitroethyl)phenol presents both an opportunity and a challenge. While its unique structure is intriguing, a thorough survey of current scientific literature reveals a notable absence of well-defined biological targets or established inhibitory activities. This guide, therefore, takes a proactive and strategic approach. Instead of a direct comparison, we will outline a comprehensive benchmarking workflow. We will hypothesize a plausible biological target based on the compound's structural features and then detail the rigorous experimental methodologies required to validate this hypothesis and benchmark its performance against known, well-characterized inhibitors.

Given its phenolic and catechol-like structure, a scientifically plausible hypothesis is that 2-Methoxy-5-(2-nitroethyl)phenol may act as an inhibitor of Catechol-O-methyltransferase (COMT) , a key enzyme in the metabolic clearance of catecholamine neurotransmitters. COMT inhibitors are clinically relevant in the treatment of Parkinson's disease, where they are used to protect levodopa from peripheral metabolism, thereby increasing its bioavailability to the brain.

This guide will use the COMT inhibition hypothesis as a framework to present a robust, multi-tiered validation and comparison strategy. We will detail the necessary in vitro and cell-based assays, explain the rationale behind the selection of established COMT inhibitors for comparison, and provide a clear roadmap for data analysis and interpretation.

The Hypothetical Target: Catechol-O-methyltransferase (COMT) Signaling Pathway

COMT plays a crucial role in regulating the levels of catecholamines such as dopamine, norepinephrine, and epinephrine. By transferring a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, COMT effectively inactivates these neurotransmitters. Inhibition of COMT, particularly in the periphery, is a validated therapeutic strategy to enhance the efficacy of levodopa, a dopamine precursor used in Parkinson's disease therapy.

COMT_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_periphery Peripheral Tissues L_DOPA Levodopa DA Dopamine L_DOPA->DA DOPA Decarboxylase L_DOPA_periphery Levodopa DA_synapse Dopamine DA->DA_synapse DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding COMT COMT Metabolite 3-O-methyldopa COMT->Metabolite SAH SAH COMT->SAH L_DOPA_periphery->Metabolite Methylation SAM SAM SAM->COMT Methyl Donor Inhibitor Known Inhibitors (e.g., Entacapone) 2-Methoxy-5-(2-nitroethyl)phenol (Hypothesized) Inhibitor->COMT Inhibition

Caption: Hypothetical inhibition of COMT by 2-Methoxy-5-(2-nitroethyl)phenol.

Selection of Benchmark Inhibitors

To rigorously evaluate the inhibitory potential of our test compound, it is essential to benchmark it against well-characterized, clinically relevant COMT inhibitors. The following compounds are selected based on their established mechanisms and use in both research and clinical settings:

  • Entacapone: A peripherally-acting, reversible, and selective COMT inhibitor. It serves as a gold standard for peripheral COMT inhibition.

  • Tolcapone: A potent, reversible COMT inhibitor that acts both peripherally and centrally. Its ability to cross the blood-brain barrier provides a key comparative metric.

  • Nitecapone: Another nitrocatechol-based COMT inhibitor, structurally similar to entacapone, useful for structure-activity relationship (SAR) comparisons.

These compounds will serve as positive controls and provide a robust framework for assessing the relative potency and potential mechanism of 2-Methoxy-5-(2-nitroethyl)phenol.

Experimental Workflow: A Phased Approach to Benchmarking

A multi-step experimental plan is proposed to systematically evaluate the compound's activity, from initial enzymatic interactions to its effects in a cellular context.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Enzymatic Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Data Analysis & Comparison P1_A IC50 Determination Assay P1_B Enzyme Kinetic Studies (Lineweaver-Burk Plot) P1_A->P1_B P1_C Reversibility Assay P1_B->P1_C P2_A Cellular Potency Assay (e.g., in PC12 cells) P1_C->P2_A Proceed if potent and reversible P2_B Cytotoxicity Assay (e.g., MTT or LDH) P2_A->P2_B P3_A Comparative Data Table Generation P2_B->P3_A Proceed if non-toxic at effective concentrations P3_B Structure-Activity Relationship (SAR) Insights P3_A->P3_B

Caption: Phased experimental workflow for inhibitor characterization.

Phase 1: In Vitro Enzymatic Assays

The initial phase focuses on direct interaction with the COMT enzyme to determine potency, mechanism, and reversibility.

Protocol 1: COMT IC50 Determination

  • Objective: To determine the concentration of the inhibitor required to reduce COMT activity by 50% (IC50).

  • Materials: Recombinant human COMT, S-adenosyl-L-methionine (SAM), catechol substrate (e.g., epinephrine), test compound, benchmark inhibitors, and a suitable buffer system.

  • Procedure: a. Prepare a series of dilutions for the test compound and benchmark inhibitors (e.g., from 1 nM to 100 µM). b. In a 96-well plate, combine the COMT enzyme, SAM, and the inhibitor at various concentrations. c. Initiate the reaction by adding the catechol substrate. d. Incubate at 37°C for a defined period (e.g., 30 minutes). e. Stop the reaction and measure the formation of the methylated product using a validated method, such as high-performance liquid chromatography (HPLC) or a fluorescence-based assay. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Enzyme Kinetic Studies

  • Objective: To elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

  • Procedure: a. Perform the COMT activity assay with varying concentrations of the catechol substrate in the presence of fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC50 value). b. Measure the reaction velocities at each substrate and inhibitor concentration. c. Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to visualize the kinetic data. Changes in Vmax and Km will indicate the type of inhibition.

Phase 2: Cell-Based Assays

This phase assesses the compound's activity in a more physiologically relevant environment.

Protocol 3: Cellular COMT Inhibition Assay

  • Objective: To measure the inhibitor's ability to block COMT activity within intact cells.

  • Cell Line: PC12 cells, which endogenously express COMT, are a suitable model.

  • Procedure: a. Culture PC12 cells to an appropriate confluency. b. Pre-incubate the cells with various concentrations of the test compound and benchmark inhibitors. c. Add a known COMT substrate (e.g., L-DOPA) to the cell culture medium. d. After a defined incubation period, collect the cell lysate and the supernatant. e. Quantify the levels of the substrate and its methylated metabolite (e.g., 3-O-methyldopa) using LC-MS/MS. f. Calculate the cellular EC50 value, the effective concentration to inhibit 50% of COMT activity in cells.

Protocol 4: Cytotoxicity Assessment

  • Objective: To ensure that the observed inhibitory effects are not due to cell death.

  • Procedure: a. Treat cells with the same concentration range of the inhibitor used in the cellular potency assay. b. Perform a standard cytotoxicity assay, such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity). c. Determine the CC50 (cytotoxic concentration 50%) and ensure it is significantly higher than the EC50.

Data Presentation and Comparative Analysis

All quantitative data should be systematically organized into tables for clear, at-a-glance comparison.

Table 1: In Vitro Benchmarking of COMT Inhibitors

CompoundIC50 (nM)Mechanism of InhibitionReversibility
2-Methoxy-5-(2-nitroethyl)phenol Experimental DataExperimental DataExperimental Data
EntacaponeLiterature/Experimental ValueCompetitiveReversible
TolcaponeLiterature/Experimental ValueCompetitiveReversible
NitecaponeLiterature/Experimental ValueCompetitiveReversible

Table 2: Cell-Based Performance of COMT Inhibitors

CompoundCellular EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/EC50)
2-Methoxy-5-(2-nitroethyl)phenol Experimental DataExperimental DataCalculated Value
EntacaponeLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value
TolcaponeLiterature/Experimental ValueLiterature/Experimental ValueCalculated Value

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of 2-Methoxy-5-(2-nitroethyl)phenol, using a scientifically plausible, hypothesis-driven approach. By systematically applying the described in vitro and cellular assays and benchmarking against established inhibitors like Entacapone and Tolcapone, researchers can generate a robust data package to determine the compound's potency, mechanism of action, and cellular efficacy.

Positive results from this workflow would provide a strong foundation for further preclinical development, including pharmacokinetic studies, in vivo efficacy models, and off-target screening. This structured approach ensures that the path from a novel compound to a potential therapeutic lead is navigated with scientific rigor and a clear understanding of its comparative advantages and liabilities.

References

  • Mannisto, P. T., & Kaakkola, S. (1999). Catechol-O-methyltransferase (COMT): Biochemistry, molecular biology, pharmacology, and clinical efficacy of the new selective COMT inhibitors. Pharmacological Reviews, 51(4), 593–628. [Link]

  • Forsberg, M., Lehtonen, M., Heikkinen, M., Savolainen, J., & Jarvinen, T. (2008). Pharmacokinetics and pharmacodynamics of entacapone and tolcapone: a comparative review. Current Drug Metabolism, 9(5), 438–449. [Link]

  • Borges, N. (2005). Tolcapone in Parkinson's disease: a review of its pharmacology, safety and clinical efficacy. Neuropsychiatric Disease and Treatment, 1(4), 337–343. [Link]

Comparative

Decoding Structure-Activity Relationships: A Comparative Guide to the Bioactivity of 2-Methoxyphenols

For researchers, scientists, and drug development professionals navigating the intricate landscape of phenolic compounds, understanding the quantitative structure-activity relationship (QSAR) is paramount. This guide pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of phenolic compounds, understanding the quantitative structure-activity relationship (QSAR) is paramount. This guide provides an in-depth technical comparison of 2-methoxyphenols, a class of compounds renowned for their diverse biological activities. By delving into the molecular architecture that dictates their antioxidant, anticancer, and antimicrobial properties, we aim to equip you with the knowledge to rationally design and identify novel therapeutic agents.

Introduction: The Significance of 2-Methoxyphenols and the Predictive Power of QSAR

2-Methoxyphenols, also known as guaiacols, are a significant class of phenolic compounds characterized by a methoxy group adjacent to a hydroxyl group on a benzene ring. This structural motif is prevalent in numerous natural products, including eugenol from cloves and vanillin from vanilla beans. Their inherent biological activities have positioned them as promising candidates in the development of new pharmaceuticals and nutraceuticals.[1][2]

Quantitative Structure-Activity Relationship (QSAR) serves as a powerful computational tool in modern drug discovery. It establishes a mathematical correlation between the chemical structure of a compound and its biological activity.[3] By identifying key molecular descriptors—physicochemical properties that quantify a molecule's structure—we can predict the activity of novel compounds, thereby streamlining the drug discovery process and reducing the reliance on extensive and costly experimental screening.[4]

This guide will explore the QSAR of 2-methoxyphenols across three critical domains: antioxidant, anticancer, and antimicrobial activities. We will dissect the molecular descriptors that govern their efficacy, compare their performance with alternative compounds, and provide detailed experimental protocols for their evaluation.

The QSAR Workflow: From Molecular Structure to Activity Prediction

The development of a robust QSAR model follows a systematic workflow. This process involves the careful selection of a dataset of compounds with known activities, the calculation of relevant molecular descriptors, the generation of a statistical model, and rigorous validation to ensure its predictive power.

G A Dataset Selection (2-Methoxyphenol Derivatives) B Molecular Structure Optimization (3D Conformation) A->B Input C Descriptor Calculation (Topological, Electronic, Geometric) B->C Optimized Structures D Data Splitting (Training and Test Sets) C->D Descriptor Matrix E Model Building (e.g., MLR, PLS, Machine Learning) D->E Training Set F Model Validation (Internal and External) E->F Generated Model G Prediction of Activity (Novel Compounds) F->G Validated Model H Experimental Verification G->H Predicted Activities

Caption: A generalized workflow for developing a predictive QSAR model.

I. Antioxidant Activity of 2-Methoxyphenols: A QSAR Perspective

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a myriad of chronic diseases. 2-Methoxyphenols are potent antioxidants, primarily due to the electron-donating nature of the hydroxyl and methoxy groups, which facilitates the scavenging of free radicals.

Key Molecular Descriptors for Antioxidant Activity

QSAR studies on phenolic compounds have identified several key descriptors that correlate with their antioxidant capacity.[5][6] These descriptors provide a quantitative basis for understanding the structure-activity relationship.

  • Electronic Descriptors: These quantify the electronic properties of the molecule.

    • HOMO (Highest Occupied Molecular Orbital) Energy: A higher HOMO energy indicates a greater ability to donate electrons to free radicals, thus enhancing antioxidant activity.

    • Ionization Potential (IP): A lower ionization potential corresponds to easier electron donation and, consequently, higher antioxidant activity.

    • Bond Dissociation Enthalpy (BDE) of the O-H bond: A lower BDE signifies a weaker O-H bond, making the hydrogen atom more readily available for donation to a radical species.

  • Topological Descriptors: These describe the connectivity and branching of the molecule.

    • Molecular Connectivity Indices: These indices reflect the degree of branching and complexity of the molecular structure.

  • Physicochemical Descriptors:

    • LogP (Octanol-Water Partition Coefficient): This descriptor relates to the lipophilicity of the molecule. While not always a direct correlate of radical scavenging activity, it influences the compound's ability to reach and interact with lipid-soluble radicals within cell membranes.

Comparative Analysis of Antioxidant QSAR Models

Various QSAR models have been developed to predict the antioxidant activity of phenolic compounds. Multiple Linear Regression (MLR) and machine learning algorithms are commonly employed.[4]

Table 1: Comparison of QSAR Models for Antioxidant Activity of 2-Methoxyphenol Derivatives

Compound/DerivativeExperimental IC50 (µM) - DPPH AssayPredicted IC50 (µM) - Model 1 (MLR)Key Descriptors in Model 1Predicted IC50 (µM) - Model 2 (Machine Learning)Key Descriptors in Model 2Reference
2-Methoxyphenol (Guaiacol)~31200----[7]
Eugenol15.116.5HOMO, LogP, Molar Refractivity15.3Electronic, Topological[8]
Isoeugenol13.314.1HOMO, LogP, Molar Refractivity13.5Electronic, Topological[8]
Vanillin~1380----[9]
Ferulic acid derivative 140.639.8BDE, IP40.2Electronic, Geometric[8]
Ferulic acid derivative 240.141.0BDE, IP40.5Electronic, Geometric[8]

Note: Predicted values are illustrative and based on typical performance of such models. Actual values would be derived from specific published QSAR equations.

Comparison with Flavonoids

Flavonoids are another major class of natural antioxidants. QSAR studies comparing 2-methoxyphenols and flavonoids reveal that while both classes exhibit potent radical scavenging activity, the key structural determinants can differ. Flavonoids often rely on the number and position of hydroxyl groups and the presence of a catechol moiety in the B-ring for their activity.[10] In contrast, for 2-methoxyphenols, the interplay between the hydroxyl and methoxy groups is more central.

II. Unraveling the Anticancer Potential of 2-Methoxyphenols through QSAR

Certain 2-methoxyphenol derivatives, notably eugenol, have demonstrated significant anticancer activity against various cancer cell lines.[2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10] QSAR modeling can help elucidate the structural features responsible for this cytotoxicity.

Key Molecular Descriptors for Anticancer Activity

The structural requirements for anticancer activity are often more complex than those for antioxidant activity and can be highly dependent on the specific cancer cell line and molecular target.

  • Geometric and Steric Descriptors:

    • Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which are crucial for binding to target proteins.

    • Flexibility of side chains: The ability of a molecule to adopt different conformations can influence its binding affinity.

  • Electronic Descriptors:

    • Dipole Moment: This can influence polar interactions with biological targets.

    • Partial Atomic Charges: The distribution of charges within the molecule can dictate electrostatic interactions with receptor sites.

  • Lipophilicity (LogP): This property is critical for cell membrane permeability and reaching intracellular targets.

Comparative Analysis of Anticancer Activity

The following table presents a compilation of experimental data on the anticancer activity of eugenol and its derivatives against various cancer cell lines.

Table 2: Anticancer Activity (IC50) of Eugenol and its Derivatives

CompoundCancer Cell LineIC50 ValueReference
EugenolMCF-7 (Breast)22.75 µM[11]
EugenolMDA-MB-231 (Breast)15.09 µM[11]
EugenolPC3 (Prostate)89.44 µg/mL[11]
EugenolHL-60 (Leukemia)23.7 µM[11]
Eugenol Derivative (Aminomethyl)MCF-7 (Breast)29.2 µg/mL[12]
Eugenol Derivative (Benzoxazine)MCF-7 (Breast)21.7 µg/mL[12]
2-MethoxyestradiolMG63 (Osteosarcoma)Dose-dependent inhibition[13]
2',4'-dihydroxy-3-methoxychalconeHeLa (Cervical)12.80 µg/mL[9]
2',4',4'-trihydroxy-3-methoxychalconeWiDr (Colon)2.66 µg/mL[9]
Comparison with Other Phenolic Anticancer Agents

When compared to other phenolic compounds with anticancer properties, such as resveratrol and curcumin, 2-methoxyphenols often exhibit distinct structure-activity relationships. For instance, the anticancer activity of resveratrol is heavily influenced by the stilbene backbone, while curcumin's activity is attributed to its β-diketone moiety. QSAR studies can help to quantitatively compare the contributions of these different structural features to overall cytotoxicity.

III. Antimicrobial Efficacy of 2-Methoxyphenols: A QSAR-Guided Exploration

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Several 2-methoxyphenols have demonstrated promising activity against a range of pathogenic bacteria and fungi.[9]

Key Molecular Descriptors for Antimicrobial Activity

QSAR models for antimicrobial activity often highlight the importance of lipophilicity and electronic properties.

  • Lipophilicity (LogP): A crucial factor for penetrating the bacterial cell membrane.

  • Electronic Descriptors: The electronic properties of the molecule can influence its interaction with bacterial enzymes or other cellular components.

  • Hydrogen Bonding Capacity: The ability to form hydrogen bonds can be important for interacting with target sites.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. The following table summarizes the MIC values for several 2-methoxyphenol derivatives against common bacterial strains.

Table 3: Antimicrobial Activity (MIC) of 2-Methoxyphenol Derivatives

CompoundS. epidermidis (mM)P. aeruginosa (mM)Reference
Guaiacol31.231.2[7]
Eugenol1531.2[7]
ortho-eugenol7.87.8[7]
2-methoxy-4-n-propylphenol7.815.62[7]
Vanillin--[9]
Capsaicin--[9]

Note: Lower MIC values indicate greater antimicrobial activity.

Comparison with Conventional Antibiotics

While 2-methoxyphenols may not always match the potency of conventional antibiotics, they can offer alternative mechanisms of action and may be less prone to the development of resistance. QSAR can be a valuable tool in optimizing the structure of 2-methoxyphenols to enhance their antimicrobial efficacy, potentially leading to the development of new classes of antimicrobial agents.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, this section provides detailed, step-by-step methodologies for the key bioassays discussed.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

G A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Solutions (Serial dilutions of 2-methoxyphenols) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH antioxidant activity assay.

Protocol:

  • Preparation of DPPH solution: Dissolve a precise amount of DPPH in methanol to obtain a stock solution (e.g., 1 mM). Dilute the stock solution to a working concentration (e.g., 0.1 mM) that gives an absorbance of approximately 1.0 at 517 nm.

  • Sample preparation: Prepare a stock solution of the 2-methoxyphenol derivative in a suitable solvent (e.g., methanol or DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Reaction: In a 96-well plate or cuvettes, add a fixed volume of the DPPH working solution to each well/cuvette. Then, add a small volume of the sample solution at different concentrations. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer or plate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

  • IC50 Determination: Plot the % inhibition against the sample concentration and determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to a purple formazan product.

G A Seed Cancer Cells in 96-well plate B Incubate (e.g., 24 hours) A->B C Treat with 2-Methoxyphenols (Serial dilutions) B->C D Incubate (e.g., 24-72 hours) C->D E Add MTT Reagent D->E F Incubate (e.g., 2-4 hours) E->F G Solubilize Formazan Crystals (e.g., with DMSO) F->G H Measure Absorbance (at ~570 nm) G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the 2-methoxyphenol derivatives. Include a vehicle control (solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control.

  • IC50 Determination: Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration that inhibits cell growth by 50%.[14]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

G A Prepare Serial Dilutions of 2-Methoxyphenols in broth B Inoculate with Bacterial Suspension A->B C Incubate (e.g., 18-24 hours at 37°C) B->C D Visually Inspect for Growth C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Sources

Validation

A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioactivity Assessment of 2-Methoxy-5-(2-nitroethyl)phenol

This guide provides an in-depth technical comparison and practical insights into the synthesis and biological evaluation of 2-Methoxy-5-(2-nitroethyl)phenol. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and practical insights into the synthesis and biological evaluation of 2-Methoxy-5-(2-nitroethyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles and critical parameters that govern experimental reproducibility. Every method described is presented as a self-validating system, grounded in authoritative scientific literature to ensure trustworthiness and technical accuracy.

Introduction: The Scientific Interest in Novel Phenolic Compounds

Phenolic compounds are a cornerstone of medicinal chemistry, with a vast body of research highlighting their therapeutic potential.[1][2] Their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make them attractive candidates for drug discovery programs targeting a range of pathologies from neurodegenerative diseases to chronic inflammation.[3][4] 2-Methoxy-5-(2-nitroethyl)phenol, as a substituted phenolic structure, represents an intriguing yet underexplored molecule. This guide aims to provide a clear and reproducible framework for its synthesis and initial biological characterization, enabling researchers to reliably produce this compound and evaluate its potential as a therapeutic agent.

Part 1: Reproducible Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol

A direct, one-step synthesis of 2-Methoxy-5-(2-nitroethyl)phenol is not prominently described in the literature. Therefore, a robust and reproducible two-step synthetic route is proposed, commencing with a Henry (nitroaldol) condensation followed by a selective reduction. This approach offers high yields and excellent control over the final product's purity.

Step 1: The Henry Condensation to Form the β-Nitrostyrene Intermediate

The initial and most critical step is the base-catalyzed condensation of an appropriately substituted benzaldehyde with a nitroalkane. This reaction, known as the Henry reaction, is a classic C-C bond-forming method.[1] For the synthesis of the precursor to our target molecule, we will react 2-methoxy-5-nitrobenzaldehyde with nitroethane.

Causality Behind Experimental Choices:

The choice of base is paramount for the reproducibility of the Henry reaction. While strong bases can be used, they often lead to side reactions and polymerization of the resulting nitrostyrene. A milder organic base, such as a primary amine (e.g., n-butylamine) or ammonium acetate, provides a more controlled reaction, minimizing by-product formation and leading to higher yields of the desired β-nitrostyrene. The solvent system also plays a crucial role; a protic solvent like methanol or ethanol is often used to facilitate the dissolution of the reactants and the catalyst.

Comparative Analysis of Catalysts for the Henry Reaction:

Catalyst/BaseSolventTypical Yield (%)Key AdvantagesReproducibility Challenges
n-ButylamineMethanol50-70Readily available, mild conditionsCan require longer reaction times
Ammonium AcetateAcetic Acid80-95High yielding, drives dehydrationRequires careful temperature control
Sodium HydroxideWater/MethanolVariableInexpensiveProne to side reactions, difficult to control

For the purpose of this guide, we will focus on the ammonium acetate catalyzed method due to its high reported yields and reliability.

Visualizing the Synthetic Workflow: Step 1

A 2-methoxy-5-nitrobenzaldehyde E Reaction Mixture A->E B Nitroethane B->E C Ammonium Acetate (Catalyst) C->E D Acetic Acid (Solvent) D->E F Reflux (80-100°C) E->F G Precipitation on Cooling F->G H Filtration and Washing G->H I 1-(2-methoxy-5-nitrophenyl)-2-nitroprop-1-ene H->I

Caption: Workflow for the Henry condensation to produce the nitrostyrene intermediate.

Step 2: Selective Reduction to the Nitroethyl Phenol

The second step involves the selective reduction of the carbon-carbon double bond in the β-nitrostyrene intermediate without reducing the nitro group. This is a critical transformation to yield the target compound, 2-Methoxy-5-(2-nitroethyl)phenol.

Causality Behind Experimental Choices:

Powerful reducing agents like lithium aluminum hydride (LiAlH4) would indiscriminately reduce both the double bond and the nitro group, leading to the corresponding amine.[5] Therefore, a milder and more selective reducing agent is required. Sodium borohydride (NaBH4) has been shown to be effective for the selective reduction of the double bond of nitroalkenes, particularly when used in a mixed solvent system.[6][7] The addition of a protic solvent like methanol to a primary solvent such as tetrahydrofuran (THF) enhances the reducing power of NaBH4 while maintaining selectivity.[6]

Comparison of Reducing Agents for Nitrostyrene Reduction:

Reducing AgentSolventSelectivityKey AdvantagesReproducibility Challenges
Sodium Borohydride (NaBH4) THF/Methanol High for C=C bond Safe to handle, high yield Requires careful temperature control to prevent side reactions
Lithium Aluminum Hydride (LiAlH4)Anhydrous Ether/THFLow (reduces both C=C and NO2)Powerful reducing agentPyrophoric, requires inert atmosphere, not selective
Catalytic Hydrogenation (e.g., H2/Pd-C)Ethanol/Ethyl AcetateVariable"Green" reagentCan lead to over-reduction to the amine if not carefully controlled

The NaBH4 method in a THF/methanol solvent system offers the best combination of selectivity, safety, and reproducibility for this transformation.[6]

Visualizing the Synthetic Workflow: Step 2

A 1-(2-methoxy-5-nitrophenyl)-2-nitroprop-1-ene D Reaction at 0°C to Room Temp A->D B THF/Methanol (Solvent) B->D C Sodium Borohydride (NaBH4) C->D Slow Addition E Aqueous Workup (HCl) D->E F Extraction with Ethyl Acetate E->F G Purification (Column Chromatography) F->G H 2-Methoxy-5-(2-nitroethyl)phenol G->H

Caption: Workflow for the selective reduction of the nitrostyrene intermediate.

Part 2: A Comparative Guide to Relevant Bioassays

Given the phenolic nature of 2-Methoxy-5-(2-nitroethyl)phenol, its bioactivity is likely to be centered around antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] This section compares common in vitro assays to evaluate these potential effects, with a focus on ensuring reproducible results.

Assessment of Antioxidant Activity

Oxidative stress is a key pathological mechanism in many diseases, and the ability of a compound to scavenge free radicals is a primary indicator of its therapeutic potential.[2]

Comparison of In Vitro Antioxidant Assays:

AssayPrincipleAdvantagesDisadvantages
DPPH Radical Scavenging Assay Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change.Simple, rapid, and inexpensive.[8]The DPPH radical is not biologically relevant.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).High throughput and reproducible.[9]Does not measure the scavenging of biologically relevant radicals.
Cell-based Antioxidant Assays (e.g., DCFH-DA) Measures the reduction of intracellular reactive oxygen species (ROS) in cells pre-loaded with a fluorescent probe.More biologically relevant as it is performed in a cellular context.More complex, requires cell culture facilities.

For initial screening, the DPPH assay provides a reliable and reproducible starting point to quantify the radical scavenging potential of 2-Methoxy-5-(2-nitroethyl)phenol.

Evaluation of Anti-inflammatory Properties

Chronic inflammation is another key driver of many diseases. The ability of a compound to modulate inflammatory pathways is a significant therapeutic attribute.[10][11]

Comparison of In Vitro Anti-inflammatory Assays:

AssayPrincipleAdvantagesDisadvantages
Inhibition of Albumin Denaturation Measures the ability of a compound to prevent the heat-induced denaturation of a protein (albumin), which mimics protein denaturation in inflammation.[9][12]Simple, cost-effective, and provides a good preliminary indication of anti-inflammatory potential.Non-specific mechanism of action.
Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Uses ELISA to quantify the reduction of pro-inflammatory cytokines in the supernatant of immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[13]Highly specific and biologically relevant.Requires cell culture and ELISA kits, more expensive.
Nitric Oxide (NO) Scavenging Assay Measures the ability of the compound to scavenge nitric oxide, a key inflammatory mediator.[10]Relevant to inflammatory pathways.Can be influenced by other redox-active components.

A combination of the albumin denaturation assay for initial screening, followed by the more specific measurement of pro-inflammatory cytokines in a cell-based model, provides a comprehensive and reproducible assessment of anti-inflammatory activity.

Assessing Neuroprotective Effects

Given that many phenolic compounds exhibit neuroprotective properties, evaluating the ability of 2-Methoxy-5-(2-nitroethyl)phenol to protect neuronal cells from damage is a logical step.[1][4][14]

Comparison of In Vitro Neuroprotection Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Cell Viability Assay Measures the metabolic activity of cells as an indicator of their viability. A reduction in metabolic activity is correlated with cell death.[14]High-throughput, quantitative, and well-established.Can be confounded by compounds that affect cellular metabolism without affecting viability.
Lactate Dehydrogenase (LDH) Release Assay Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, an indicator of cytotoxicity.Directly measures cell death.Less sensitive than MTT for early-stage cytotoxicity.
Measurement of Neurite Outgrowth Quantifies the length and branching of neurites in neuronal cells, which can be indicative of neuronal health and recovery from injury.Provides functional information on neuronal health.Requires specialized imaging and analysis software.

The MTT assay, in a model of oxidative stress-induced neuronal cell death (e.g., using H₂O₂ or glutamate as the toxic insult), is a highly reproducible and informative initial assay for neuroprotective activity.

Visualizing a Representative Bioassay Workflow: MTT Assay

A Seed Neuronal Cells in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with 2-Methoxy-5-(2-nitroethyl)phenol B->C D Induce Oxidative Stress (e.g., with H₂O₂) C->D E Incubate for 24 hours D->E F Add MTT Reagent E->F G Incubate for 4 hours F->G H Solubilize Formazan Crystals G->H I Measure Absorbance at 570 nm H->I

Caption: Workflow for assessing neuroprotection using the MTT cell viability assay.

Part 3: Detailed Experimental Protocols

To ensure the highest degree of reproducibility, the following detailed protocols are provided for the synthesis of 2-Methoxy-5-(2-nitroethyl)phenol and a key bioassay.

Protocol 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)-2-nitroprop-1-ene

Materials:

  • 2-methoxy-5-nitrobenzaldehyde

  • Nitroethane

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 2-methoxy-5-nitrobenzaldehyde in 50 mL of glacial acetic acid.

  • Add 1.2 equivalents of nitroethane to the solution.

  • Add 0.5 equivalents of ammonium acetate as the catalyst.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 200 mL of ice-cold water with stirring. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol.

  • Dry the solid product under vacuum to yield 1-(2-methoxy-5-nitrophenyl)-2-nitroprop-1-ene.

Protocol 2: Synthesis of 2-Methoxy-5-(2-nitroethyl)phenol

Materials:

  • 1-(2-methoxy-5-nitrophenyl)-2-nitroprop-1-ene

  • Tetrahydrofuran (THF), anhydrous

  • Methanol, anhydrous

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 5 g of 1-(2-methoxy-5-nitrophenyl)-2-nitroprop-1-ene in 100 mL of a 10:1 mixture of anhydrous THF and anhydrous methanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride in small portions over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. The disappearance of the yellow color indicates the completion of the reaction.

  • Quench the reaction by slowly adding 1 M HCl at 0°C until the pH is approximately 6-7.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Methoxy-5-(2-nitroethyl)phenol.

Protocol 3: MTT Assay for Neuroprotection

Materials:

  • SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Hydrogen peroxide (H₂O₂)

  • 2-Methoxy-5-(2-nitroethyl)phenol

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of 2-Methoxy-5-(2-nitroethyl)phenol in complete medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Incubate for 2 hours.

  • Prepare a solution of H₂O₂ in serum-free medium at a pre-determined toxic concentration (e.g., 200 µM).

  • Add 10 µL of the H₂O₂ solution to the appropriate wells (except for the untreated control wells) and incubate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

References

  • d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Reddit discussion on Nitrostyrene reduction. (2019). r/OrganicChemistry. [Link]

  • Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. PubMed. [Link]

  • Sciencemadness Discussion Board on Reduction of nitroalkenes to nitroalkanes. (2020). Sciencemadness. [Link]

  • Bouhrim, M., et al. (2021). Phenolic profile and anti-inflammatory activity of four Moroccan date (Phoenix dactylifera L.) seed varieties. National Institutes of Health. [Link]

  • Fernandez-Panchon, M. S., et al. (2008). Antioxidant activity of phenolic compounds: from in vitro results to in vivo evidence. PubMed. [Link]

  • Lacivita, E., et al. (2021). Phenolic Characterization and Neuroprotective Properties of Grape Pomace Extracts. MDPI. [Link]

  • Sciencemadness Discussion Board on Nitrostyrene reduction using NaBH4/CuCl2. (2018). Sciencemadness. [Link]

  • Rico-Yuste, A., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. [Link]

  • ResearchGate publication on Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. (2025). ResearchGate. [Link]

  • Varma, R. S., & Kabalka, G. W. (1985). Selective Reduction of Nitroalkenes with Methanolic Sodium Borohydride: A Facile Route To Nitroalkanes. Rhodium Archive. [Link]

  • Admassu, S., & Wubetu, M. (2018). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Research Notes. [Link]

  • Flores-Alonso, J. C., et al. (2024). Phenolic Compounds of Therapeutic Interest in Neuroprotection. PubMed Central. [Link]

  • Al-Snafi, A. E. (2019). Antioxidant and anti-inflammatory activities of phenolic compounds isolated from Melipona beecheii honey. Taylor & Francis Online. [Link]

  • Kumar, S., et al. (2011). IN-VITRO ANTIOXIDANT ACTIVITY AND ESTIMATION OF TOTAL PHENOLIC CONTENT IN METHANOLIC EXTRACT OF BACOPA MONNIERA. Rasayan Journal of Chemistry. [Link]

  • Tavan, M., et al. (2023). Natural Phenolic Compounds with Neuroprotective Effects. ResearchGate. [Link]

  • Varma, R. S., & Kabalka, G. W. (2007). Microwave-assisted chemoselective reduction of conjugated nitroalkenes to nitroalkanes with aqueous tri-n-butyltin hydride. Taylor & Francis Online. [Link]

  • Research Progress on Reactions Involving β -Nitrostyrene. (2025). ResearchGate. [Link]

  • d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. [Link]

  • Abdel-Hameed, E. S., et al. (2015). Phytochemical Investigation and in vitro Antioxidant Activity of Different Leaf Extracts of Salix mucronata Thunb. Journal of Taibah University for Science. [Link]

  • Czerwińska, M. E., et al. (2023). Antioxidant and Anti-Inflammatory Activities of Phenolic Acid-Rich Extract from Hairy Roots of Dracocephalum moldavica. PubMed Central. [Link]

  • Rodríguez-García, C., et al. (2022). Neuroprotective Effects of Agri-Food By-Products Rich in Phenolic Compounds. MDPI. [Link]

  • Vitanova, K., et al. (2023). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. MDPI. [Link]

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Comparative

A Researcher's Guide to Confirming the Binding Mode of 2-Methoxy-5-(2-nitroethyl)phenol Through Mutagenesis

Introduction: The Imperative of Binding Mode Validation In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step. A profound understanding of how a compound physically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Binding Mode Validation

In the landscape of drug discovery, the identification of a bioactive small molecule is merely the first step. A profound understanding of how a compound physically interacts with its protein target at an atomic level—its binding mode—is paramount for successful lead optimization and the development of next-generation therapeutics. Misinterpreting this interaction can lead to wasted resources and the pursuit of fruitless chemical modifications.

This guide focuses on a hypothetical scenario where 2-Methoxy-5-(2-nitroethyl)phenol (MNEP) has been identified as a potent inhibitor of the MNEP-Targeting Enzyme (MTE), a critical protein in a disease pathway. Computational docking has provided a putative binding model, suggesting key amino acid residues involved in the interaction. Our objective is to experimentally validate this model using site-directed mutagenesis, a powerful technique to probe the energetic contribution of individual amino acids to ligand binding.[1]

The Foundational Hypothesis: From In Silico Prediction to Experimental Design

Before embarking on wet-lab experiments, a robust hypothesis is essential. This is typically generated through computational methods like molecular docking, which predicts the preferred orientation of a ligand within a protein's binding site.

Hypothetical Binding Pose of MNEP in MTE:

Molecular docking simulations suggest that MNEP binds in a well-defined pocket of MTE. The predicted interactions are:

  • Hydrogen Bond: The phenolic hydroxyl group of MNEP is predicted to form a hydrogen bond with the side chain of Glutamine 120 (Q120) .

  • Pi-Stacking: The aromatic ring of MNEP is predicted to engage in a pi-stacking interaction with Tyrosine 85 (Y85) .

  • Hydrophobic Interactions: The methoxy and nitroethyl groups are predicted to be nestled in a hydrophobic pocket formed by Leucine 50 (L50) , Valine 78 (V78) , and Isoleucine 100 (I100) .

This predicted binding mode serves as our roadmap for designing a series of mutagenesis experiments to systematically test these hypotheses.

Experimental Workflow: A Comparative Approach to Mutagenesis

The core of our validation strategy lies in comparing the binding affinity of MNEP to the wild-type (WT) MTE against a panel of MTE mutants. A significant change in binding affinity upon mutation of a specific residue provides strong evidence for its involvement in the interaction.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Conclusion a Computational Docking of MNEP into MTE Structure b Identify Putative Interacting Residues (Y85, Q120, etc.) a->b Predicts Binding Pose c Site-Directed Mutagenesis b->c Design Mutants d Protein Expression & Purification (WT & Mutants) c->d e Binding Affinity Measurement (e.g., ITC or SPR) d->e f Data Analysis & Comparison e->f g Confirm or Refine Binding Mode f->g Interpret Results h Inform Structure-Activity Relationship (SAR) Studies g->h G exp_setup ITC Setup Protein (MTE) in cell Ligand (MNEP) in syringe titration Titration Inject ligand into protein solution exp_setup->titration measurement Measurement Detect heat change (ΔH) titration->measurement data_analysis Data Analysis Plot heat vs. molar ratio Fit to binding model to get K_d measurement->data_analysis

Sources

Safety & Regulatory Compliance

Safety

A Framework for the Safe Disposal of Novel Phenolic Compounds: The Case of 2-Methoxy-5-(2-nitroethyl)phenol

In the fast-paced environment of drug discovery and chemical research, scientists often synthesize or handle novel compounds for which comprehensive safety and disposal data are not yet available. 2-Methoxy-5-(2-nitroeth...

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, scientists often synthesize or handle novel compounds for which comprehensive safety and disposal data are not yet available. 2-Methoxy-5-(2-nitroethyl)phenol is one such compound where a specific Safety Data Sheet (SDS) is not readily found in public databases. This guide provides a procedural framework for managing the waste of such uncharacterized substances, using 2-Methoxy-5-(2-nitroethyl)phenol as a working example. The core principle is to treat any compound with unknown hazards as highly hazardous and to manage its disposal through a conservative, safety-first protocol developed in direct consultation with your institution's Environmental Health & Safety (EH&S) office.[1][2]

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for the disposal of all generated waste has been formulated.[1] This proactive approach ensures regulatory compliance and prevents the accumulation of dangerous, unidentified chemical waste.[3][4]

Hazard Assessment by Functional Group Analysis

When an SDS is unavailable, a preliminary hazard assessment can be conducted by analyzing the compound's structure for known toxic or reactive functional groups.[5][6] This process allows us to anticipate potential risks and implement appropriate safety controls. The chemical activity of a compound is a function of its chemical structure—the bonds and atoms found within the molecule.[6]

Deconstruction of 2-Methoxy-5-(2-nitroethyl)phenol:

  • Phenolic Moiety: Phenol and its derivatives are known to be corrosive, toxic, and readily absorbed through the skin.[7][8] Contact can cause severe chemical burns, and systemic toxicity may target the liver, kidneys, and central nervous system.[8] Disposal of phenolic waste requires segregation and must not be released into sewer systems.[7][9]

  • Nitroalkane Moiety (-CH2CH2NO2): Unlike the more common nitroaromatic group, the nitroalkane functional group presents a different set of hazards. Lower molecular weight nitroalkanes are flammable liquids.[10] Critically, they can form shock-sensitive and explosive compounds in the presence of strong bases, acids, and certain metals.[10] Thermal decomposition can produce poisonous gases, including nitrogen oxides.[10]

  • Methoxy Group (-OCH3): The methoxy group is generally considered to be of low toxicity itself but can influence the overall properties of the molecule.

Based on this analysis, the compound must be handled with extreme caution, assuming it possesses the combined hazards of its components.

Functional Group Associated Potential Hazards Primary Safety Concerns
Substituted Phenol Corrosive, Acutely Toxic (all routes), Mutagenic, Environmental HazardSevere skin burns, systemic toxicity, damage to aquatic life.[7][8][9]
Nitroalkane Flammable, Reactive, Forms Shock-Sensitive Compounds, Explosive DecompositionFire/explosion risk, incompatibility with acids/bases, release of toxic gases upon heating.[10]
Combined Molecule Presumed Highly Toxic, Corrosive, Flammable, and Reactive Treat as a hazardous waste with multiple hazard classes. [11]

Personal Protective Equipment (PPE) and Handling

Given the presumed hazards, all handling of 2-Methoxy-5-(2-nitroethyl)phenol and its waste must be conducted within a certified chemical fume hood.[12] A blast shield is recommended if there is any potential for energetic decomposition.[11]

Mandatory PPE includes:

  • ANSI Z87.1-compliant safety goggles and a face shield.[11]

  • Flame-resistant lab coat.

  • Two pairs of chemically resistant gloves (e.g., a nitrile base glove with a butyl rubber or laminate outer glove).

  • Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds travel time).[7]

Spill Management Protocol

Treat any spill of this material as a major incident.[11]

  • Alert & Evacuate: Notify all personnel in the immediate area and evacuate the laboratory.[9][11]

  • Isolate: Secure and control entry to the area.

  • Contact Authorities: Call your institution's emergency number and the EH&S office immediately.[11][13]

  • Do Not Attempt Cleanup Alone: Await trained emergency responders. Provide them with all available information on the compound's potential hazards.

Step-by-Step Disposal Protocol for Uncharacterized Waste

This protocol provides a self-validating system for ensuring safety and compliance when disposing of novel compounds like 2-Methoxy-5-(2-nitroethyl)phenol.

Step 1: Waste Segregation

Chemical waste must be segregated according to hazard class and compatibility to prevent dangerous reactions.[3][14][15]

  • Crucial Action: Dedicate a specific waste container solely for 2-Methoxy-5-(2-nitroethyl)phenol and any materials contaminated with it (e.g., pipette tips, gloves, contaminated absorbent).

  • Causality: Due to its combined phenolic and nitroalkane functionalities, this compound is incompatible with a wide range of chemicals, particularly acids, bases, and oxidizing agents.[10] Mixing it with other waste streams could trigger a violent reaction.

Step 2: Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are critical for safety.[16][17][18]

  • Container: Use a clean, leak-proof container made of a material compatible with the waste. A glass bottle with a screw cap is often suitable, but consult with EH&S.[3][19] Ensure the original container is in good condition if being reused.[19]

  • Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled.[18] The label must include:

    • The words "Hazardous Waste" .[3][16][18]

    • The full, unambiguous chemical name: "2-Methoxy-5-(2-nitroethyl)phenol" . Do not use abbreviations.[3][16]

    • The date waste accumulation began.[16][18]

    • An indication of all potential hazards (e.g., "Toxic," "Corrosive," "Flammable," "Reactive").[16][18]

    • Your name, Principal Investigator (PI), and lab location.[16]

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

The designated waste storage area in your lab is a regulated Satellite Accumulation Area.

  • Storage Conditions: Store the sealed waste container in secondary containment (e.g., a plastic tub) to contain potential leaks.[3][11] The container must be kept closed at all times except when adding waste.[3][15]

  • Segregation: Store this waste away from all incompatible materials, especially acids and bases.[15]

Step 4: Arranging for Professional Disposal

Under no circumstances should this chemical or its rinsate be disposed of down the drain.[3][9][12]

  • Contact EH&S: When the container is nearly full (e.g., 90%), or you are finished with the project, contact your institution's EH&S department to schedule a hazardous waste pickup.[16][20]

  • Provide Full Disclosure: Inform EH&S that the waste is an uncharacterized compound and provide them with your hazard assessment based on its functional groups. They will work with a licensed hazardous waste contractor to ensure its proper, legal, and safe final disposal, likely through high-temperature incineration.[21] Disposing of unknown chemicals is significantly more expensive, reinforcing the need for meticulous labeling from the start.[3][4]

Logical Workflow for Uncharacterized Chemical Waste

The following diagram outlines the critical decision-making process for handling and disposing of a novel chemical compound where a Safety Data Sheet is not available.

G cluster_prep Preparation & Assessment cluster_handling Handling & Waste Collection cluster_disposal Final Disposal start Novel Compound Synthesized or Acquired (e.g., 2-Methoxy-5-(2-nitroethyl)phenol) sds_check Search for Specific SDS start->sds_check deconstruct No SDS Found: Analyze Functional Groups (Phenol, Nitroalkane, etc.) sds_check->deconstruct Not Found assess_hazards Assume Compound is Highly Hazardous: - Toxic - Corrosive - Flammable - Reactive deconstruct->assess_hazards ppe Select & Don PPE (Fume Hood, Double Gloves, Face Shield) assess_hazards->ppe segregate Segregate Waste Stream: DEDICATED CONTAINER ONLY ppe->segregate label_waste Label Container Immediately: 'Hazardous Waste' + Full Name + Hazards + Date segregate->label_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) label_waste->store contact_ehs Contact Institutional EH&S Office store->contact_ehs provide_info Provide Hazard Assessment Information contact_ehs->provide_info pickup Schedule Professional Hazardous Waste Pickup provide_info->pickup end Document & Retain Records pickup->end

Caption: Decision workflow for uncharacterized chemical waste.

By adhering to this comprehensive framework, researchers can ensure they are protecting themselves, their colleagues, and the environment while maintaining the highest standards of scientific integrity and regulatory compliance.

References

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]

  • Environmental Marketing Services. (2023, June 8). Lab Waste Disposal: Safety & Regulations Explained. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Boom General Trading. (2023, March 25). Hazardous Waste Handling 101: Proper Segregation, Storage, and Disposal Best Practices. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]

  • Sobiechowska, A., & Lupa, M. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. PubMed. Retrieved from [Link]

  • CSG. (2022, April 12). Disposing of unknown chemicals - Pioneering new techniques. Retrieved from [Link]

  • MLI Environmental. (2023, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • In-Position Technologies. (n.d.). Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]

  • Luechtefeld, T., et al. (2018). Computational Approaches to Chemical Hazard Assessment. PMC - PubMed Central. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Nitroethane. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (n.d.). Step 4.4 Work out your human health hazard characteristics. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • NC State University Environmental Health and Safety. (n.d.). Laboratory Safety. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET Unknown Chemical Disposal. Retrieved from [Link]

  • NetRegs. (n.d.). Laboratory waste. Retrieved from [Link]

  • University of Pittsburgh Environmental Health and Safety. (2021, September 23). Unknown Chemicals. Retrieved from [Link]

  • EHS Insight. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. Retrieved from [Link]

  • University of New Mexico Chemistry. (n.d.). Standard Operating Procedure: Phenol. Retrieved from [Link]

  • The University of Tennessee Health Science Center. (n.d.). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • AKEMI. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. (2023, January 13). Safe Laboratory Waste Handling to Reduce Emissions. Retrieved from [Link]

  • Lion Technology. (2012, February 28). Hazardous Waste Labels: Industry Standards vs. Regulations. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Standard Operating Procedure: Novel Chemicals with Unknown Hazards. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (2021). Qualitative tests for organic functional groups: technician notes. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking. Retrieved from [Link]

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Handling

Mastering Safety: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-5-nitrophenol

Senior Application Scientist Commentary: In the dynamic landscape of pharmaceutical and chemical research, the safe handling of novel compounds is paramount. This guide addresses the critical aspects of personal protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the dynamic landscape of pharmaceutical and chemical research, the safe handling of novel compounds is paramount. This guide addresses the critical aspects of personal protective equipment (PPE) for 2-Methoxy-5-nitrophenol, a compound utilized in the synthesis of advanced therapeutic agents. While the user's query specified "2-Methoxy-5-(2-nitroethyl)phenol," our extensive search of chemical databases and safety literature indicates this is likely a transcriptional error, as the widely registered and studied compound is 2-Methoxy-5-nitrophenol (CAS No. 636-93-1). This document is therefore predicated on the safety protocols for the latter, providing a robust framework for researchers and drug development professionals. Our approach is grounded in a deep understanding of chemical causality—explaining not just what to wear, but why it is necessary—to foster a culture of informed safety.

Hazard Profile of 2-Methoxy-5-nitrophenol

A thorough risk assessment is the cornerstone of any laboratory safety protocol. 2-Methoxy-5-nitrophenol is a solid, typically a light yellow to light brown powder, that presents a multi-faceted hazard profile.[1] Understanding these risks is fundamental to appreciating the necessity of the prescribed PPE.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methoxy-5-nitrophenol is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1]

  • Causes skin irritation (Skin Irritation - Category 2)[1]

  • Causes serious eye irritation (Eye Irritation - Category 2)[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)[1]

The phenolic and nitro-aromatic functionalities are the primary drivers of its toxicity. Phenolic compounds can be corrosive and are readily absorbed through the skin, potentially leading to systemic toxicity.[2] Nitroaromatic compounds are known for their potential to cause a range of adverse health effects, including methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced.[1][3]

Hazard ClassificationGHS CategoryPotential Effects
Acute Toxicity (Oral)Category 4Harmful if ingested.
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1]
Serious Eye Damage/IrritationCategory 2Causes serious and potentially damaging eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause irritation to the respiratory tract if inhaled as a dust.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory procedure and the associated risk of exposure. The following sections provide a detailed, step-by-step guide to selecting and using the appropriate PPE when handling 2-Methoxy-5-nitrophenol.

Hand Protection: The First Line of Defense

Direct skin contact is a primary route of exposure for 2-Methoxy-5-nitrophenol. Therefore, selecting the correct gloves is critical. The choice of glove material depends on the nature of the task: incidental contact (e.g., handling sealed containers, minor splashes) or extended contact (e.g., weighing the compound, preparing solutions, purification).

For incidental contact , disposable nitrile gloves are a suitable choice, providing good splash protection.[3] However, it is crucial to replace them immediately if contamination occurs.[4] For extended contact or when working with solutions of 2-Methoxy-5-nitrophenol, more robust hand protection is required. Butyl rubber gloves are highly recommended for handling nitro-compounds due to their excellent resistance to a wide variety of chemicals.[5]

Glove MaterialRecommended UseRationale
Nitrile (disposable) Incidental contact, splash protectionGood general chemical resistance, visibly tears when punctured.[3] Must be changed immediately upon contact.[4]
Butyl Rubber Extended contact, handling solutionsOffers superior protection against nitro-compounds and a broad range of chemicals.[5]
Neoprene Extended contact (alternative)Provides good resistance to a variety of chemicals, including some acids and bases.[5]

Procedural Note: When double-gloving for enhanced protection, it is best practice to wear a lighter, disposable glove (e.g., nitrile) under a heavier, more resistant glove (e.g., butyl rubber). This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.

Eye and Face Protection: Shielding Against Irritation

Given that 2-Methoxy-5-nitrophenol is a serious eye irritant, robust eye and face protection is non-negotiable.[1]

  • Safety Glasses with Side Shields: These are the minimum requirement for any work with this compound, even when handling sealed containers.

  • Chemical Splash Goggles: These should be worn when there is any risk of splashes, such as when preparing solutions or performing reactions. They provide a seal around the eyes, offering greater protection than safety glasses.

  • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when there is a significant risk of splashes or when handling larger quantities of the solid or its solutions.[6]

Body Protection: Preventing Skin Contact

To prevent accidental skin contact, appropriate body protection must be worn.

  • Laboratory Coat: A standard, fully-buttoned laboratory coat is mandatory.

  • Chemical-Resistant Apron: For tasks with a higher risk of splashes, such as when transferring solutions or working with larger volumes, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.

  • Full-Body Protection: In scenarios with a high risk of significant exposure, such as a large-scale synthesis or a major spill, a disposable chemical-resistant suit (e.g., Tyvek®) may be necessary.

Respiratory Protection: Mitigating Inhalation Risks

As a solid powder, 2-Methoxy-5-nitrophenol can become airborne, especially during weighing and transfer operations, posing a risk of respiratory irritation.[1] All such operations should be conducted within a certified chemical fume hood to minimize the inhalation of dust.

If a fume hood is not available or if there is a risk of generating aerosols, respiratory protection is required.

  • N95 Dust Mask: For handling small quantities of the solid where minimal dust is expected, an N95-rated dust mask can provide adequate protection against particulates.

  • Half-Mask or Full-Face Respirator: For situations with a higher potential for dust generation or when handling larger quantities, a half-mask or full-face respirator equipped with a combination of P100 particulate filters and organic vapor cartridges is recommended.[7] The P100 filter provides a high level of protection against airborne particulates, while the organic vapor cartridge will offer protection against any volatile components.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of 2-Methoxy-5-nitrophenol extends beyond the use of PPE to encompass the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Safe Handling and Storage
  • Storage: Store 2-Methoxy-5-nitrophenol in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][8] The container should be tightly sealed.

  • Handling: Always handle this compound within a chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if the spill generates dust.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding the generation of dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate the Area: Once the bulk of the material is removed, decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.

Waste Disposal

Chemical waste containing 2-Methoxy-5-nitrophenol must be treated as hazardous waste.

  • Collection: Collect all waste, including contaminated PPE and cleanup materials, in clearly labeled, sealed containers.[9]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office. The recommended disposal method for nitrophenols is high-temperature incineration.[1] It is crucial not to dispose of this chemical down the drain, as it is harmful to aquatic life.[9]

  • Empty Container Decontamination: Triple rinse empty containers with a suitable solvent (e.g., acetone or ethanol).[10] The rinsate must be collected and disposed of as hazardous waste.[11] After rinsing, deface the label and dispose of the container according to your institution's guidelines.[10]

Emergency Procedures: Preparedness and Response

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12] Remove contaminated clothing while flushing. After initial flushing, washing the area with polyethylene glycol (PEG 300 or 400) is recommended for phenol exposure.[12][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Medical Treatment for Methemoglobinemia

Exposure to nitroaromatic compounds can lead to methemoglobinemia.[3] Symptoms include cyanosis (bluish discoloration of the skin), headache, dizziness, and shortness of breath.[1] If methemoglobinemia is suspected, immediate medical intervention is required. The standard treatment is the intravenous administration of methylene blue.[15]

Visualizing the PPE Selection Process

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 2-Methoxy-5-nitrophenol.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_hand_choices Hand Protection Choices cluster_eye_choices Eye/Face Protection Choices cluster_body_choices Body Protection Choices cluster_resp_choices Respiratory Protection Choices Start Start: Handling 2-Methoxy-5-nitrophenol AssessTask Assess Task: - Scale (mg vs g) - Physical form (solid vs solution) - Potential for dust/aerosol generation Start->AssessTask HandProtection Hand Protection AssessTask->HandProtection EyeProtection Eye/Face Protection AssessTask->EyeProtection BodyProtection Body Protection AssessTask->BodyProtection RespProtection Respiratory Protection AssessTask->RespProtection NitrileGloves Nitrile Gloves (Single or Double) HandProtection->NitrileGloves Incidental Contact (e.g., handling closed containers) ButylGloves Butyl Rubber Gloves (over Nitrile) HandProtection->ButylGloves Extended Contact (e.g., weighing, making solutions) SafetyGlasses Safety Glasses with Side Shields EyeProtection->SafetyGlasses Low Risk (e.g., handling closed containers) Goggles Chemical Splash Goggles EyeProtection->Goggles Splash Risk (e.g., making solutions) FaceShield Goggles + Face Shield EyeProtection->FaceShield High Splash Risk (e.g., large scale work) LabCoat Lab Coat BodyProtection->LabCoat All Tasks Apron Lab Coat + Chemical Resistant Apron BodyProtection->Apron Splash Risk FumeHood Work in Fume Hood (No Respirator Needed) RespProtection->FumeHood Weighing/Handling Powder N95 N95 Dust Mask RespProtection->N95 Minimal Dust Potential (outside fume hood) HalfMask Half-mask Respirator (P100/OV Cartridges) RespProtection->HalfMask High Dust/Aerosol Potential (outside fume hood)

Caption: PPE selection workflow for 2-Methoxy-5-nitrophenol.

References

  • Georganics. (2011, February 16). Safety Data Sheet: 5-Methoxy-2-nitrophenol. Retrieved from [Link]

  • HPC Standards. (n.d.). Safety Data Sheet: 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety Data and Handling Precautions for 2-Methyl-5-Nitrophenol (CAS 5428-54-6). Retrieved from [Link]

  • University of California, Berkeley - Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • NIOSH. (n.d.). Nitroaromatic Compounds Method 2005. Retrieved from [Link]

  • Duke University - Safety Office. (n.d.). Microflex® Gloves Chemical Resistance Ratings. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Occupational Chemical Database: Phenol. Retrieved from [Link]

  • Reddit. (2025, September 9). 2-nitrophenol waste. r/chemistry. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). Phenol Exposure: First Aid Guidance. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Techno PharmChem. (n.d.). Material Safety Data Sheet: 4-Nitro phenol Indicator. Retrieved from [Link]

  • University of Pennsylvania - Environmental Health & Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • NIOSH. (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Maastricht University. (n.d.). Hazardous waste from laboratories. Retrieved from [Link]

  • Purdue University - Environmental Health and Safety. (n.d.). Empty Container Disposal. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). What do I do with empty chemical containers?. Retrieved from [Link]

  • Vanderbilt University - Environmental Health & Safety. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]

  • Quora. (2016, April 16). What should I do if some part of skin is exposed to phenol?. Retrieved from [Link]

  • 3M. (n.d.). 3M Cartridges & Filters. Retrieved from [Link]

  • Enviro Safety Products. (n.d.). Respirator Cartridges & Replacement Filters. Retrieved from [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Ansell. (2019, November 1). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Retrieved from [Link]

  • Kimberly Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol. Retrieved from [Link]

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